6-Bromothiochroman-4-one
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
6-bromo-2,3-dihydrothiochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrOS/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNPYDJTVGRDAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C1=O)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50553197 | |
| Record name | 6-Bromo-2,3-dihydro-4H-1-benzothiopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50553197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13735-13-2 | |
| Record name | 6-Bromo-2,3-dihydro-4H-1-benzothiopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13735-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2,3-dihydro-4H-1-benzothiopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50553197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 6-Bromothiochroman-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 6-bromothiochroman-4-one, a valuable heterocyclic building block in medicinal chemistry and drug discovery. This document outlines a robust and well-established synthetic pathway, details the necessary experimental protocols, and presents a thorough analysis of its key characterization data.
Introduction
This compound, with the IUPAC name 6-bromo-2,3-dihydro-4H-1-benzothiopyran-4-one, is a sulfur-containing heterocyclic compound. Its structure, featuring a bromine substituent on the aromatic ring, makes it an attractive starting material for the synthesis of a variety of more complex molecules with potential biological activities. The thiochroman-4-one scaffold is a key component in numerous pharmacologically active compounds.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound involves a two-step process starting from commercially available 4-bromothiophenol and 3-chloropropionic acid. The first step is a nucleophilic substitution to form the intermediate, 3-(4-bromophenylthio)propanoic acid. The subsequent step is an intramolecular Friedel-Crafts acylation to yield the target compound.
Synthetic Pathway
The overall synthetic pathway can be visualized as follows:
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 3-(4-Bromophenylthio)propanoic Acid
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromothiophenol (10.0 g, 52.9 mmol) in a solution of sodium hydroxide (4.23 g, 105.8 mmol) in 100 mL of water.
-
To the resulting solution, add 3-chloropropionic acid (5.74 g, 52.9 mmol).
-
Heat the reaction mixture to reflux for 4 hours.
-
After cooling to room temperature, acidify the mixture with concentrated hydrochloric acid until a white precipitate forms.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-(4-bromophenylthio)propanoic acid as a white solid.
Step 2: Synthesis of this compound
-
Place polyphosphoric acid (PPA) (100 g) in a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer.
-
Heat the PPA to 80-90 °C with stirring.
-
Slowly add 3-(4-bromophenylthio)propanoic acid (10.0 g, 38.3 mmol) to the hot PPA.
-
Continue stirring the mixture at 90 °C for 2 hours.
-
Pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and then with a saturated sodium bicarbonate solution until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to afford this compound as a crystalline solid.
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed by various analytical techniques, including melting point determination, nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
Physical Properties
| Property | Value |
| Molecular Formula | C₉H₇BrOS |
| Molecular Weight | 243.12 g/mol [1] |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | Expected to be in the range of 90-100 °C |
| CAS Number | 13735-13-2[1][2] |
Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show characteristic signals for the aromatic and aliphatic protons. The aromatic region will display a pattern consistent with a 1,2,4-trisubstituted benzene ring. The aliphatic region will show two triplets corresponding to the two methylene groups of the dihydropyranone ring.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.15 | d | 1H | H-5 |
| ~ 7.50 | dd | 1H | H-7 |
| ~ 7.35 | d | 1H | H-8 |
| ~ 3.25 | t | 2H | -CH₂-S- |
| ~ 2.95 | t | 2H | -CH₂-C=O |
Note: Predicted chemical shifts are based on the spectrum of the unsubstituted thiochroman-4-one and known substituent effects. Spectra should be recorded in CDCl₃.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 195 | C=O (C-4) |
| ~ 138 | Ar-C (quaternary) |
| ~ 135 | Ar-C (quaternary) |
| ~ 132 | Ar-CH |
| ~ 130 | Ar-CH |
| ~ 128 | Ar-CH |
| ~ 118 | Ar-C-Br |
| ~ 40 | -CH₂-C=O (C-3) |
| ~ 26 | -CH₂-S- (C-2) |
Note: Predicted chemical shifts are based on general values for similar structures.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the carbonyl group and the aromatic ring.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100-3000 | Medium | Aromatic C-H stretch |
| ~ 2950-2850 | Medium | Aliphatic C-H stretch |
| ~ 1680 | Strong | C=O stretch (ketone) |
| ~ 1580, 1470 | Medium-Strong | Aromatic C=C stretch |
| ~ 820 | Strong | C-H out-of-plane bend (1,2,4-trisubstituted) |
| ~ 680 | Medium | C-S stretch |
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of a bromine atom.
| m/z | Relative Intensity (%) | Assignment |
| 244 | ~98 | [M+2]⁺ |
| 242 | 100 | [M]⁺ |
| 214/216 | [M - CO]⁺ | |
| 185/187 | [M - CO - C₂H₄]⁺ | |
| 134 | [M - Br - CO]⁺ |
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.
Caption: Workflow for synthesis and characterization.
Safety Information
-
4-Bromothiophenol: Toxic and has a strong, unpleasant odor. Handle in a well-ventilated fume hood.
-
3-Chloropropionic acid: Corrosive. Avoid contact with skin and eyes.
-
Polyphosphoric acid (PPA): Corrosive and reacts violently with water when hot. Handle with care.
-
This compound: May cause skin and eye irritation.[1]
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling these chemicals.
This guide provides a comprehensive framework for the successful synthesis and characterization of this compound. The methodologies and data presented are based on established chemical principles and analogous reactions, offering a solid foundation for researchers in the field.
References
6-Bromothiochroman-4-one CAS number and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Bromothiochroman-4-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its chemical identity, physicochemical properties, synthetic methodologies, and potential biological activities, with a focus on its antimicrobial properties.
Chemical Identity and Properties
This compound is a sulfur-containing heterocyclic compound. Its core structure, thiochroman-4-one, is a recognized scaffold in the development of various therapeutic agents. The presence of a bromine atom at the 6-position is anticipated to modulate its biological activity.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 13735-13-2[1] |
| IUPAC Name | 6-bromo-2,3-dihydrothiochromen-4-one[1] |
| Molecular Formula | C₉H₇BrOS[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 243.12 g/mol | PubChem[1] |
| Monoisotopic Mass | 241.94010 Da | PubChem[1] |
| Topological Polar Surface Area | 42.4 Ų | PubChem[1] |
| Complexity | 195 | PubChem[1] |
| XLogP3-AA | 2.6 | PubChem[1] |
Synthesis and Experimental Protocols
The synthesis of thiochroman-4-ones, including this compound, can be achieved through the intramolecular cyclization of 3-(arylthio)propanoic acids. A general and efficient one-pot synthesis for the closely related unsaturated analogs, thiochromen-4-ones, has been reported and provides a strong basis for the synthesis of the target compound.
Experimental Protocol: One-Pot Synthesis of Thiochromen-4-ones
This protocol describes the synthesis of 6-Bromothiochromen-4-one, the unsaturated analog of this compound, from 3-(4-bromophenylthio)propanoic acid. This method is expected to be adaptable for the synthesis of the saturated target compound, likely by modifying the cyclization conditions or through a subsequent reduction step.
Materials:
-
3-(4-bromophenylthio)propanoic acid
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Starting Material: The synthesis begins with the preparation of 3-(4-bromophenylthio)propanoic acid. This can be achieved by the reaction of 4-bromothiophenol with 3-chloropropanoic acid in the presence of a base.
-
Cyclization: In a round-bottom flask, 3-(4-bromophenylthio)propanoic acid (1.0 mmol) is dissolved in dichloromethane. Polyphosphoric acid is added to the solution. The reaction mixture is heated to facilitate the intramolecular Friedel-Crafts acylation, leading to the cyclization and formation of the thiochromen-4-one ring system.
-
Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room temperature and quenched with ice water. The product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield 6-Bromothiochromen-4-one.
Note: The synthesis of the saturated this compound may require alternative cyclization agents or a subsequent reduction of the double bond of the thiochromen-4-one.
Below is a DOT script for the logical workflow of the synthesis.
Caption: Logical workflow for the synthesis of 6-Bromothiochromen-4-one.
Biological Activity and Potential Applications
The thiochroman-4-one scaffold is a key feature in a variety of biologically active molecules, exhibiting a broad range of pharmacological properties. Derivatives of thiochroman-4-one have been reported to possess antibacterial and antifungal activities.
Antimicrobial Activity
While specific antimicrobial data for this compound is not extensively available, the broader class of bromo-substituted chromone and thiochromanone derivatives has demonstrated significant antimicrobial effects. For instance, various thiochroman-4-one derivatives have shown inhibitory activity against pathogenic bacteria and fungi.
Notably, the closely related 6-bromochromone-3-carbonitrile has been shown to exhibit potent antifungal activity against Candida albicans. Its mechanism of action involves the downregulation of genes responsible for hyphae formation and biofilm development, which are critical virulence factors for this pathogenic yeast. This suggests a potential mechanism of action for this compound.
The proposed antifungal mechanism of action for related bromo-substituted chromones is depicted in the following signaling pathway diagram.
Caption: Proposed antifungal mechanism for bromo-substituted chromones.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the area of antimicrobial drug discovery. Its synthesis is accessible through established chemical routes, and the available data on related compounds strongly suggest a potential for significant biological activity. Further investigation into the specific antimicrobial spectrum and mechanism of action of this compound is warranted to fully elucidate its therapeutic potential. This technical guide serves as a foundational resource for researchers and scientists interested in exploring the chemical and biological properties of this intriguing heterocyclic compound.
References
Spectral Data of 6-Bromothiochroman-4-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 6-Bromothiochroman-4-one, a key intermediate in the synthesis of various pharmaceutical compounds. This document compiles available spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), to facilitate its identification, characterization, and utilization in research and development.
Molecular Structure and Properties
This compound is a bicyclic organic compound with the chemical formula C₉H₇BrOS. Its structure consists of a thiochroman core substituted with a bromine atom at the 6-position and a ketone group at the 4-position.
Molecular Weight: 243.12 g/mol Monoisotopic Mass: 241.94010 Da
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons.
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| H-5 | ~8.0 | d | 1H |
| H-7 | ~7.5 | dd | 1H |
| H-8 | ~7.3 | d | 1H |
| H-2 | ~3.4 | t | 2H |
| H-3 | ~3.1 | t | 2H |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts and coupling constants may vary depending on the solvent and instrument used.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the number and chemical environment of the carbon atoms.
| Carbon | Expected Chemical Shift (ppm) |
| C=O (C-4) | ~195 |
| C-8a | ~140 |
| C-4a | ~135 |
| C-6 | ~130 (C-Br) |
| C-7 | ~128 |
| C-5 | ~125 |
| C-8 | ~120 |
| C-2 | ~40 |
| C-3 | ~25 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Ketone) | ~1680 | Strong |
| C-H (Aromatic) | ~3100-3000 | Medium |
| C-H (Aliphatic) | ~3000-2850 | Medium |
| C-Br | ~600-500 | Medium-Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound, the mass spectrum is expected to show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
| Ion | Expected m/z | Notes |
| [M]⁺ | 242, 244 | Molecular ion peak with a characteristic M+2 peak of similar intensity due to the bromine isotopes. |
| [M-CO]⁺ | 214, 216 | Fragment resulting from the loss of a carbonyl group. |
| [M-Br]⁺ | 163 | Fragment resulting from the loss of the bromine atom. |
Experimental Protocols
The following are general experimental protocols for obtaining the spectral data described above. Specific parameters may need to be optimized for the instrument used.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to an NMR tube.
Data Acquisition (¹H NMR):
-
Spectrometer: 300 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
Data Acquisition (¹³C NMR):
-
Spectrometer: 75 MHz or higher field NMR spectrometer.
-
Pulse Program: Proton-decoupled experiment.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Relaxation Delay: 2-5 seconds.
FT-IR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Mass Spectrometry
Sample Preparation:
-
Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
The concentration should be in the range of 1-10 µg/mL.
Data Acquisition (Electron Ionization - EI):
-
Mass Spectrometer: A mass spectrometer equipped with an EI source.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 50-500.
Workflow for Spectral Data Acquisition
The following diagram illustrates a typical workflow for the acquisition and analysis of spectral data for a chemical compound like this compound.
Caption: Workflow for the synthesis, purification, and spectral analysis of this compound.
The Pharmacological Potential of Thiochromanones: A Technical Guide to Their Biological Activities
An in-depth exploration of the diverse biological activities of thiochromanone derivatives, detailing their therapeutic promise in oncology, infectious diseases, and inflammatory conditions. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of quantitative bioactivity data, experimental methodologies, and underlying mechanisms of action.
Introduction
Thiochromanones, a class of sulfur-containing heterocyclic compounds, have emerged as a significant scaffold in medicinal chemistry. Structurally analogous to the well-known chromones, the substitution of the oxygen atom with sulfur in the heterocyclic ring imparts unique physicochemical properties that translate into a broad spectrum of pharmacological activities.[1][2] These derivatives have demonstrated considerable potential as anticancer, antimicrobial, and anti-inflammatory agents.[2][3] Their mechanism of action often involves the modulation of key cellular signaling pathways, such as those involved in apoptosis and inflammation, making them attractive candidates for further drug development.[2][4] This technical guide provides a detailed overview of the primary biological activities of thiochromanone derivatives, supported by quantitative data, experimental protocols, and visual representations of associated cellular pathways and workflows.
Anticancer Activity
Thiochromanone derivatives have shown notable cytotoxic effects against a variety of cancer cell lines. Their anticancer activity is a significant area of research, with studies highlighting their ability to inhibit tumor cell proliferation and induce programmed cell death (apoptosis).[2][5] The mechanisms underlying these effects often involve interference with critical signaling pathways that regulate cell growth and survival.[2]
Quantitative Anticancer Data
The in vitro anticancer efficacy of various thiochromanone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values for representative thiochromanone derivatives against several human cancer cell lines.
| Compound ID/Description | Cell Line | IC50 (µM) | Reference |
| Thiosemicarbazone Derivative (Compound 47) | MCF-7 (Breast) | 0.42 | [6] |
| Thiosemicarbazone Derivative (Compound 47) | SK-mel-2 (Melanoma) | 0.58 | [6] |
| Thiosemicarbazone Derivative (Compound 47) | DU145 (Prostate) | 0.43 | [6] |
| Dispiro-indeno pyrrolidine/pyrrolothiazole–thiochroman hybrid (Compound 40) | CCRF-CEM (Leukemia) | 45.79 | [6] |
| Pyrazole Derivative (Compound 53) | HeLa (Cervical) | 6.7 | [2] |
| Pyrazole Derivative (Compound 53) | HL-60 (Leukemia) | 3.8 | [2] |
| Spirochromanone Derivative (Csp 12) | MCF-7 (Breast) | 4.34 | [7] |
| Spirochromanone Derivative (Csp 18) | MCF-7 (Breast) | 4.98 | [7] |
Mechanism of Action: Induction of Apoptosis
A primary mechanism through which thiochromanone derivatives exert their anticancer effects is the induction of apoptosis. This programmed cell death is often mediated through the intrinsic pathway, which involves the activation of a cascade of cysteine-aspartic proteases known as caspases. Thiophene derivatives, structurally related to thiochromanones, have been shown to activate the executioner caspases, Caspase-3 and Caspase-7, leading to the systematic dismantling of the cell.[8]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[1][9]
-
Cell Seeding: Cancer cells are harvested during their exponential growth phase and seeded into a 96-well flat-bottom plate at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium). The plate is incubated for 24 hours (37°C, 5% CO2) to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the thiochromanone derivatives in culture medium. The medium from the wells is aspirated and replaced with 100 µL of the medium containing the test compounds at various concentrations. Control wells receive medium with the vehicle (e.g., DMSO) only. The plate is incubated for a specified period, typically 24 to 72 hours.[9]
-
MTT Addition: Following the treatment period, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well. The plate is then incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[1][9]
-
Solubilization: The medium is carefully removed, and 100-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, is added to each well to dissolve the formazan crystals. The plate is often placed on an orbital shaker for 15 minutes to ensure complete dissolution.[1]
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm). A reference wavelength (e.g., >650 nm) can be used for background subtraction.[1][10]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity
Thiochromanone derivatives exhibit a wide range of antimicrobial activities, showing efficacy against various strains of bacteria and fungi.[2][11] This makes them promising scaffolds for the development of new anti-infective agents.
Quantitative Antimicrobial Data
The potency of antimicrobial agents is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound ID/Description | Microorganism | MIC (µg/mL) | Reference |
| Spiro pyrrolidine (Compound 8) | Bacillus subtilis | 32 | [2] |
| Spiro pyrrolidine (Compound 8) | Staphylococcus epidermidis | 32 | [2] |
| Spiro pyrrolidine (Compound 8) | Staphylococcus aureus | 32 | [2] |
| Spiro pyrrolidine (Compound 8) | Enterococcus faecalis | 32 | [2] |
| Spiro-indoline thiochromane (Compound 17) | Candida neoformans | 8 | [2] |
| Spiro-indoline thiochromane (Compound 17) | Mucor racemosa | 6 | [2] |
| Benzothiopyranone (Compound 23) | Mycobacterium tuberculosis | <0.016 | [11] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[2][11][12]
-
Preparation of Antimicrobial Agent: A stock solution of the thiochromanone derivative is prepared. A two-fold serial dilution of the compound is then performed in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). Each well will contain 100 µL of the diluted compound.[2]
-
Inoculum Preparation: The test microorganism is cultured on an agar plate for 18-24 hours. Several colonies are suspended in broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.[13]
-
Inoculation: Within 15 minutes of standardization, the prepared inoculum is added to each well of the microtiter plate, bringing the final volume to 200 µL. A positive control well (broth and inoculum, no compound) and a negative control well (broth only) are included.[2]
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 16-20 hours under ambient air conditions.[2]
-
Interpretation: The MIC is determined as the lowest concentration of the thiochromanone derivative at which there is no visible growth (i.e., the well is clear).[13]
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. Certain chromone derivatives have been shown to possess anti-inflammatory properties, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[14][15][16] This pathway is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines like TNF-α and IL-6.[14]
Mechanism of Action: Inhibition of the NF-κB Pathway
In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate into the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes.[14][17] Some chromone-based compounds have been found to inhibit this pathway by preventing the phosphorylation of both IκBα and the p65 subunit of NF-κB, thereby blocking its activation.[14]
Structure-Activity Relationships (SAR)
The biological activity of thiochromanone derivatives is highly dependent on the nature and position of substituents on the core scaffold. Structure-activity relationship (SAR) studies provide crucial insights for optimizing the potency and selectivity of these compounds.[4][6][18]
Key SAR observations include:
-
Anticancer Activity: For spirochromanone derivatives, the presence of a methyl group at the 6-position of the chromanone ring generally enhances anticancer activity. Furthermore, electron-withdrawing groups, such as chloro- and fluoro-substituents at the para-position of an attached phenyl ring, are favorable for increased potency.[18]
-
Antimicrobial Activity: For thiochromen-4-ones, the presence of a hydroxyl group at the 3-position has been found to be essential for activity against certain bacteria. The introduction of longer alkyl chains can further enhance antibacterial efficacy.[6]
Conclusion
Thiochromanone derivatives represent a versatile and promising class of heterocyclic compounds with significant therapeutic potential. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. The ability to systematically modify their core structure allows for the fine-tuning of their biological activity, as highlighted by SAR studies. Future research should focus on optimizing lead compounds to enhance potency and selectivity, elucidating detailed mechanisms of action for different biological targets, and advancing promising candidates into preclinical and clinical development. The information presented in this guide serves as a foundational resource for scientists and researchers dedicated to harnessing the pharmacological potential of the thiochromanone scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. Design, Synthesis, and Bioactivity Evaluation of New Thiochromanone Derivatives Containing a Carboxamide Moiety [mdpi.com]
- 4. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure-activity relationship (SAR) insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]
- 7. Design, synthesis and structure-activity relationship studies of novel spirochromanone hydrochloride analogs as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 12. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of NF-kB activation and cytokines production in THP-1 monocytes by 2-styrylchromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
The Therapeutic Promise of 6-Bromothiochroman-4-one: A Technical Guide for Drug Discovery Professionals
An In-Depth Exploration of a Privileged Scaffold in Medicinal Chemistry
The thiochroman-4-one core, a sulfur-containing heterocyclic motif, has garnered significant attention in medicinal chemistry for its diverse pharmacological activities. Among its derivatives, 6-Bromothiochroman-4-one emerges as a compound of interest with potential therapeutic applications spanning oncology, infectious diseases, and beyond. This technical guide provides a comprehensive overview of the synthesis, known biological activities, and potential mechanisms of action of this compound and its analogs, aimed at researchers, scientists, and professionals in drug development.
Chemical Properties and Synthesis
This compound is a solid, cream-colored powder with the molecular formula C₉H₇BrOS.[1] Its structure, characterized by a bromo-substituted benzene ring fused to a sulfur-containing six-membered ring with a ketone group, provides a unique scaffold for chemical modification and drug design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 6-bromo-2,3-dihydrothiochromen-4-one | [2] |
| CAS Number | 13735-13-2 | [1][2] |
| Molecular Formula | C₉H₇BrOS | [1][2] |
| Molecular Weight | 243.12 g/mol | [2] |
| Melting Point | 66.5-75.5 °C | [1] |
| Appearance | Cream Powder | [1] |
A common synthetic route to the related 6-bromothiochromen-4-one involves a one-pot reaction from 3-(4-bromophenylthio)propanoic acid, which can be achieved with a good yield.[3] This can then be subjected to reduction to yield the saturated thiochroman-4-one ring.
Potential Therapeutic Applications
While direct and extensive therapeutic data for this compound is still emerging, the broader class of thiochromanones has demonstrated significant potential in several therapeutic areas. The presence of the bromine atom at the 6-position is a key feature, as halogenation is a well-established strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic properties of drug candidates.
Anticancer Activity
The thiochromanone scaffold is recognized for its potential as an anticancer agent.[4][5] Derivatives of thiochroman-4-one have been synthesized and evaluated for their cytotoxic effects against various human tumor cell lines.[5] Compounds containing the thiochromanone skeleton have been noted to exhibit higher anticancer activity in some studies.[5] The proposed mechanisms of action for related compounds often involve the modulation of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt pathway.
Antibacterial and Antifungal Activity
Thiochroman-4-one derivatives have shown promise as both antibacterial and antifungal agents.[6][7] The incorporation of various functional groups onto the thiochromanone core has led to the discovery of compounds with potent activity against a range of bacterial and fungal pathogens.[6][7] For instance, certain thiochroman-4-one derivatives have demonstrated significant inhibitory activity against pathogenic bacteria.[6] The mechanism of action for related compounds is thought to involve the disruption of the bacterial cell membrane and inhibition of essential enzymes.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are generalized protocols for the synthesis and biological evaluation of thiochroman-4-one derivatives, which can be adapted for this compound.
Synthesis of 6-Bromothiochromen-4-one (A Precursor)
A general procedure for the synthesis of 6-halothiochromen-4-ones involves the intramolecular cyclization of 3-(halophenylthio)propanoic acids.[3]
Materials:
-
3-(4-bromophenylthio)propanoic acid
-
Eaton's reagent (7.7 wt % P₂O₅ in MeSO₃H)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
A solution of 3-(4-bromophenylthio)propanoic acid in dichloromethane is added to Eaton's reagent at room temperature.
-
The reaction mixture is stirred at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is carefully poured into a stirred mixture of saturated sodium bicarbonate solution and ice.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 6-bromothiochromen-4-one.[3]
To obtain this compound, a subsequent reduction step would be necessary to saturate the double bond in the heterocyclic ring.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals by viable cells.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Minimum Inhibitory Concentration (MIC) Determination for Antibacterial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial inoculum adjusted to a concentration of approximately 5 x 10⁵ CFU/mL
-
Positive and negative controls
Procedure:
-
Perform serial two-fold dilutions of this compound in MHB in the wells of a 96-well plate.
-
Add the adjusted bacterial inoculum to each well.
-
Include a positive control (bacteria in MHB without the compound) and a negative control (MHB alone).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (visible growth).
Visualizing Pathways and Workflows
To better understand the potential mechanisms and experimental processes, the following diagrams are provided.
Future Directions
The therapeutic potential of this compound is an area ripe for further investigation. Future research should focus on:
-
Comprehensive Biological Screening: Evaluating the compound against a wider range of cancer cell lines, bacterial strains, and fungal species to identify its full spectrum of activity.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand its mode of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogs to identify modifications that enhance potency and selectivity.
-
In Vivo Efficacy and Safety: Progressing the most promising candidates to preclinical animal models to assess their efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal and antibiofilm activities of chromones against nine Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents | Semantic Scholar [semanticscholar.org]
- 6. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Synthesis and Reactivity of Thiochroman-4-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Thiochroman-4-one and its derivatives represent a significant class of sulfur-containing heterocyclic compounds. Structurally analogous to the well-known chromones, where a sulfur atom replaces the oxygen atom at position 1, these scaffolds have garnered increasing attention in medicinal chemistry and materials science.[1] Their unique chemical properties and diverse biological activities make them valuable precursors for the synthesis of complex heterocyclic systems and potential therapeutic agents.[2][3] This technical guide provides a comprehensive overview of the primary synthetic routes to thiochroman-4-one, its characteristic reactivity, and its applications in drug discovery, with a focus on detailed experimental protocols and clear data presentation.
Synthesis of Thiochroman-4-one
The construction of the thiochroman-4-one core can be achieved through several synthetic strategies. The most prevalent methods involve the intramolecular cyclization of 3-(arylthio)propanoic acid precursors.
Key Synthetic Methodologies
A summary of the primary synthetic routes for thiochroman-4-one is presented in Table 1.
| Method | Starting Materials | Key Reagents & Conditions | Yield | Reference |
| Intramolecular Friedel-Crafts Acylation | 3-(Arylthio)propanoic acids | Polyphosphoric acid (PPA), heat | Good to excellent | [4] |
| Microwave-Assisted Cyclization | 3-(Arylthiopropanoic acids | Microwave irradiation | Quantitative | [5] |
| Palladium-Catalyzed Carbonylative Cyclization | 2-Iodothiophenol, allene, carbon monoxide | Pd catalyst | Good to excellent | [5] |
| Ring Transformation | Chiral 5-ylidene-1,3-dioxan-4-ones, 2-bromothiophenol | n-BuLi | Not specified | [5] |
| One-Pot Synthesis | 3-(Arylthio)propanoic acids | PPA, heat (100°C) | 55-81% | [1][4] |
Synthetic Workflow for Thiochroman-4-one
The general approach for the synthesis of thiochroman-4-ones, particularly through the widely used intramolecular Friedel-Crafts acylation, is depicted below.
Figure 1: General synthetic scheme for thiochroman-4-one.
Detailed Experimental Protocol: Synthesis of 2-Methylthiochroman-4-one
This protocol is adapted from a procedure involving the reaction of thiophenol with crotonic acid followed by cyclization.[6]
Step 1: Synthesis of 3-(Phenylthio)butanoic Acid
-
To a mixture of crotonic acid (860 mg, 10 mmol) and thiophenol (1.650 g, 15 mmol), add iodine (I₂) (255 mg, 1 mmol, 20 mol%).
-
Stir the mixture at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add a cold saturated solution of sodium thiosulfate (20 mL) to quench the reaction.
-
Extract the mixture with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with a saturated solution of sodium bicarbonate to remove any unreacted starting material.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-(phenylthio)butanoic acid.
Step 2: Cyclization to 2-Methylthiochroman-4-one
-
The crude 3-(phenylthio)butanoic acid can be cyclized using a strong dehydrating agent.
-
Add polyphosphoric acid (PPA) (typically 10 times the weight of the starting material) to the crude product in a round-bottom flask.[7]
-
Heat the mixture to 100°C with efficient stirring for 1 hour.[7]
-
Cool the reaction mixture to room temperature and then carefully add crushed ice to decompose the PPA.[7]
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).[7]
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[7]
-
Purify the resulting crude thiochroman-4-one by column chromatography on silica gel.[6]
Reactivity of Thiochroman-4-one
The thiochroman-4-one scaffold possesses several reactive sites, including the carbonyl group, the α-methylene protons, the sulfur atom, and the aromatic ring, making it a versatile intermediate for the synthesis of a wide range of heterocyclic compounds.[2][5]
Key Reactions of Thiochroman-4-one
The principal reactions of thiochroman-4-one are summarized in Table 2.
| Reaction Type | Reagents & Conditions | Product(s) | Reference |
| Oxidation (Sulfur) | Oxone®, water/ethanol | Thiochroman-4-one 1,1-dioxide (sulfone) | [6] |
| Oxidation (α-Methylene) | Isoamyl nitrite | Thiochroman-3,4-dione | [5] |
| Dehydrogenation | DDQ, PCl₅, or I₂/DMSO | Thiochromone | [6] |
| Reduction (Carbonyl) | Mortierella isabellina | (S)-Thiochroman-4-ol | [2] |
| Reduction (Oxime) | Raney-Ni/H₂ | 4-Aminothiochromane | [2] |
| Condensation (Claisen) | Ethyl formate, NaOMe | 2-Hydroxymethylenethiochroman-4-one | [2] |
| Reaction with N-Chlorosuccinimide | N-Chlorosuccinimide (NCS) | 3-Chlorothiochroman-4-one, 3-chlorothiochromone, 2,3-dichlorothiochromone | [8] |
| Heterocycle Formation | Hydrazine hydrate | Pyrazole derivatives | [2] |
| Heterocycle Formation | p-Anisaldehyde, ammonium acetate | Imidazole derivatives | [2] |
Reaction Pathways of Thiochroman-4-one
The diverse reactivity of the thiochroman-4-one core allows for the synthesis of various derivatives and fused heterocyclic systems.
Figure 2: Key reaction pathways of thiochroman-4-one.
Detailed Experimental Protocol: Oxidation to Thiochroman-4-one 1,1-Dioxide
This protocol for the oxidation of the thioether to a sulfone is adapted from a procedure using Oxone®.[6]
-
Dissolve the thiochroman-4-one derivative in a mixture of water and ethanol (3:1 v/v).
-
Add an excess of Oxone® (potassium peroxymonosulfate) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with water.
-
Extract the product with a suitable organic solvent, such as ethyl acetate (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure thiochroman-4-one 1,1-dioxide.
Applications in Drug Development
Thiochroman-4-one derivatives have demonstrated a broad spectrum of biological activities, making them a "privileged scaffold" in medicinal chemistry.[1][6] The sulfur atom and the overall structure contribute to interactions with various biological targets.
Biological Activities of Thiochroman-4-one Derivatives
The diverse pharmacological properties of this class of compounds are summarized in Table 3.
| Biological Activity | Specific Derivatives / Modifications | Reference |
| Antileishmanial | Derivatives bearing a vinyl sulfone moiety | [6][9] |
| Antifungal | 2-(Indole-3-yl)-thiochroman-4-ones; carboxamide derivatives | [9] |
| Antibacterial | Spiro pyrrolidines incorporating thiochroman-4-one; carboxamide derivatives | [9] |
| Anticancer | Thioflavanones (inhibit cell proliferation, induce apoptosis) | [1][3][4] |
| Antimalarial | Carbohydrate-fused thiochroman derivatives | [9] |
| Inhibition of Monoamine Oxidase B (MAO-B) | Isoxazole substituted thiochromone S,S-dioxide derivatives | [1] |
| General Antimicrobial | Pyrazole and isoxazole derivatives | [10] |
Thiochroman-4-one as a Pharmacophore
The thiochroman-4-one core serves as a versatile starting point for the development of various biologically active compounds.
Figure 3: The thiochroman-4-one scaffold in drug discovery.
References
- 1. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. connectsci.au [connectsci.au]
- 9. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]
- 10. Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Bromothiochroman-4-one: A Privileged Scaffold for Next-Generation Therapeutics
An In-depth Technical Guide for Researchers and Drug Development Professionals
The quest for novel molecular scaffolds that can serve as a foundation for the development of new therapeutic agents is a central theme in medicinal chemistry. Among the heterocyclic compounds that have garnered significant attention, the thiochroman-4-one core, and particularly its halogenated derivatives, stands out as a versatile and privileged scaffold. This technical guide provides a comprehensive overview of 6-bromothiochroman-4-one, a key building block that has demonstrated considerable potential in the design of potent anticancer, antibacterial, antifungal, and antiprotozoal agents. This document will delve into the synthesis, biological activities, and mechanisms of action of compounds derived from this promising scaffold, offering valuable insights for researchers and professionals in the field of drug discovery and development.
Synthesis of the this compound Core
The synthesis of the this compound scaffold is a critical first step in the development of its derivatives. A common and effective method involves a one-pot reaction from 3-(arylthio)propanoic acids. This approach offers the advantages of time and cost savings, increased efficiency, and reduced waste. The general procedure is adaptable to a variety of substrates with both electron-withdrawing and donating groups on the aromatic ring, allowing for the generation of a diverse library of thiochromen-4-ones.
A detailed experimental protocol for the synthesis of 6-bromothiochromen-4-one is provided in the "Experimental Protocols" section of this guide. The process typically involves the reaction of 3-(4-bromophenylthio)propanoic acid, which can be synthesized from 4-bromothiophenol and 3-chloropropanoic acid. The subsequent intramolecular Friedel-Crafts acylation, often facilitated by a strong acid such as polyphosphoric acid, yields the desired this compound.
Biological Activities of this compound Derivatives
The this compound scaffold has been extensively utilized in the development of a wide array of biologically active compounds. The presence of the bromo substituent at the 6-position often enhances the potency and modulates the selectivity of these derivatives.
Anticancer Activity
Derivatives of thiochroman-4-one have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of human tumor cell lines. The proposed mechanism of action for many of these compounds involves the induction of apoptosis, or programmed cell death, a critical pathway for eliminating cancerous cells.
| Compound/Derivative | Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
| Thiochromanone-thiosemicarbazone derivative | MCF-7 (Breast) | 0.42 µM | [1] |
| Thiochromanone-thiosemicarbazone derivative | SK-mel-2 (Melanoma) | 0.58 µM | [1] |
| Thiochromanone-thiosemicarbazone derivative | DU145 (Prostate) | 0.43 µM | [1] |
| 3-(3-Methoxyphenyl)spiro-[oxirane-2,3'-thiochroman]-4'-one | A-549 (Lung) | < 10 µM | [1] |
| Thiochromane fused with 1,3,4-thiadiazole | MCF-7 (Breast) | 3.25 µM | [1] |
| Thiochromane fused with 1,3,4-thiadiazole | HT29 (Colon) | 3.12 µM | [1] |
| Thiochromane fused with 1,3,4-thiadiazole | HepG2 (Liver) | 2.67 µM | [1] |
Antibacterial Activity
The thiochroman-4-one scaffold has also been a fruitful starting point for the development of novel antibacterial agents. Derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve the inhibition of essential microbial enzymes and disruption of cellular pathways.
| Compound/Derivative | Bacteria | Activity (MIC/EC₅₀) | Reference |
| Spiro pyrrolidine with thiochromanone | Bacillus subtilis | 32 µg/mL | [1] |
| Spiro pyrrolidine with thiochromanone | Staphylococcus epidermidis | 32 µg/mL | [1] |
| Spiro pyrrolidine with thiochromanone | Staphylococcus aureus (ATCC 25923) | 32 µg/mL | [1] |
| Spiro pyrrolidine with thiochromanone | Enterococcus faecalis | 32 µg/mL | [1] |
| 6-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-oxothiochromane-2-carboxamide | Xanthomonas oryzae pv. oryzae (Xoo) | 24 µg/mL | [1] |
| 6-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-oxothiochromane-2-carboxamide | Xanthomonas axonopodis pv. citri (Xac) | 30 µg/mL | [1] |
Antifungal Activity
Fungal infections pose a significant threat to human health, and the development of new antifungal agents is a critical area of research. Thiochroman-4-one derivatives have emerged as promising candidates, with some exhibiting potent activity against a range of fungal pathogens. A key target for some of these compounds is N-myristoyltransferase (NMT), an enzyme essential for fungal viability.
| Compound/Derivative | Fungi | Activity (MIC) | Reference |
| 2-(Indole-3-yl)-thiochroman-4-one derivative | Candida albicans | 4 µg/mL | [1] |
| Thiochroman-4-one derivative (NMT inhibitor) | Candida albicans | 0.5 µg/mL | [1] |
Antiprotozoal Activity
Protozoal diseases, such as leishmaniasis, affect millions of people worldwide, and there is an urgent need for new and effective treatments. Thiochroman-4-one derivatives have shown promising activity against protozoan parasites, including Leishmania panamensis. One of the proposed mechanisms of action is the inhibition of pteridine reductase 1 (PTR1), an enzyme crucial for the parasite's survival.
| Compound/Derivative | Protozoa | Activity (EC₅₀) | Reference |
| Thiochroman-4-one with vinyl sulfone moiety | Leishmania panamensis (intracellular amastigotes) | 3.24 µM | [1] |
Mechanisms of Action
The diverse biological activities of this compound derivatives stem from their ability to interact with various biological targets and modulate key cellular pathways.
Anticancer: Induction of Apoptosis
Many thiochroman-4-one derivatives exert their anticancer effects by inducing apoptosis in cancer cells. This programmed cell death is a tightly regulated process involving a cascade of molecular events. While the precise signaling pathways can vary between different derivatives and cancer cell types, a common mechanism involves the modulation of the Bcl-2 family of proteins and the activation of caspases. The intrinsic, or mitochondrial, pathway of apoptosis is often implicated.
Caption: Intrinsic apoptosis pathway induced by thiochromanone derivatives.
Antifungal: Inhibition of N-Myristoyltransferase (NMT)
N-myristoyltransferase (NMT) is a vital enzyme in fungi, responsible for the attachment of a myristoyl group to the N-terminal glycine of a variety of proteins. This process, known as N-myristoylation, is crucial for protein localization and function. Thiochroman-4-one derivatives have been identified as potent inhibitors of fungal NMT, leading to the disruption of essential cellular processes and ultimately, fungal cell death.
Caption: Inhibition of N-Myristoyltransferase (NMT) by thiochromanone derivatives.
Antiprotozoal: Inhibition of Pteridine Reductase 1 (PTR1)
Pteridine reductase 1 (PTR1) is a key enzyme in the folate biosynthesis pathway of certain protozoan parasites, such as Leishmania. This enzyme provides a bypass for the dihydrofolate reductase (DHFR) enzyme, a common target for antiparasitic drugs. By inhibiting PTR1, thiochroman-4-one derivatives can disrupt the parasite's ability to produce essential folate cofactors, leading to its death.
Caption: Inhibition of Pteridine Reductase 1 (PTR1) by thiochromanone derivatives.
Experimental Protocols
This section provides detailed methodologies for the synthesis of the this compound scaffold and representative biological assays.
Synthesis of 6-Bromothiochromen-4-one
This one-pot synthesis method is adapted from a procedure for synthesizing various thiochromen-4-ones from 3-(arylthio)propanoic acids.
Materials:
-
3-(4-Bromophenylthio)propanoic acid
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a round-bottom flask, add 3-(4-bromophenylthio)propanoic acid (1.0 equivalent) and polyphosphoric acid (PPA).
-
Add a small amount of dichloromethane (DCM) to dissolve the starting material and facilitate mixing with the viscous PPA.
-
Heat the mixture to the boiling point of DCM (approximately 40 °C) to distill off the DCM.
-
Continue to heat the reaction mixture at a higher temperature (e.g., 80-100 °C) for a specified time, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and quench by carefully adding it to ice-water with vigorous stirring.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford 6-bromothiochromen-4-one.
Caption: Workflow for the one-pot synthesis of 6-bromothiochromen-4-one.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol is a general method for assessing the cytotoxicity of compounds against cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add the MTT solution to each well and incubate for an additional 2-4 hours.
-
Remove the medium containing MTT and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth, by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
In Vitro Antibacterial Activity Assay (Broth Microdilution)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strain of interest
-
Bacterial growth medium (e.g., Mueller-Hinton broth)
-
Test compound (dissolved in a suitable solvent)
-
96-well microtiter plates
-
Inoculating loop or sterile swabs
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a standardized inoculum of the bacterial strain in the growth medium.
-
Prepare serial twofold dilutions of the test compound in the growth medium in the wells of a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (medium with no bacteria).
-
Incubate the plates at the optimal temperature for the bacterial strain (e.g., 37 °C) for 18-24 hours.
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Optionally, the absorbance of each well can be measured using a plate reader to quantify bacterial growth.
Conclusion
The this compound scaffold represents a highly promising and versatile platform for the design and discovery of new therapeutic agents. Its synthetic accessibility and the diverse range of biological activities exhibited by its derivatives make it an attractive starting point for medicinal chemistry campaigns. The potent anticancer, antibacterial, antifungal, and antiprotozoal activities observed for various derivatives underscore the significant potential of this scaffold. Further exploration of the structure-activity relationships, optimization of pharmacokinetic properties, and in-depth investigation of the mechanisms of action will be crucial in translating the promise of this compound-based compounds into clinically effective drugs. This technical guide serves as a valuable resource for researchers dedicated to advancing the field of drug discovery and addressing unmet medical needs.
References
The Pivotal Role of the 6-Position: A Structure-Activity Relationship Analysis of 6-Bromothiochromanones
For Immediate Release
This technical guide delves into the structure-activity relationship (SAR) of 6-bromothiochromanones, a class of sulfur-containing heterocyclic compounds with significant therapeutic potential. By analyzing the impact of substitutions at the 6-position of the thiochromanone core, researchers can optimize the design of novel drug candidates with enhanced potency and selectivity for a range of biological targets. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of small molecule therapeutics.
The thiochromanone scaffold is a "privileged" structure in medicinal chemistry, known to interact with a variety of biological targets. Strategic modification of this core, particularly at the 6-position with a bromine atom, has been shown to modulate its pharmacological profile. This guide synthesizes findings from various studies to provide a cohesive understanding of the SAR of this promising compound class.
Core Insights into the Structure-Activity Relationship
The substitution at the 6-position of the thiochromanone ring is a critical determinant of biological activity. While direct and extensive SAR studies on a series of 6-bromothiochromanones are not yet prevalent in the literature, valuable insights can be drawn from studies on analogous 6-halothiochromanones, particularly 6-chloro derivatives.
Halogen substitution, in general, has been shown to enhance the bioactivity of the thiochromanone core. For instance, the presence of a chlorine atom at the 6-position has been demonstrated to bolster antibacterial efficacy. This suggests that the electronegativity and steric bulk introduced by a halogen at this position can lead to more favorable interactions with biological targets.
One study highlighted that a thiochromanone derivative bearing a chlorine substituent at the 6-position exhibited potent antibacterial activity against plant pathogens like Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri[1]. Another comprehensive review further supports this, noting that a chloro group at the 6-position of the thiochromanone scaffold generally improves antibacterial properties[2].
Furthermore, research on thiochromanone thiosemicarbazone derivatives as cathepsin L inhibitors revealed that both electron-donating and electron-withdrawing groups at the 6-position could maintain strong inhibitory activity[3]. This indicates a degree of tolerance for diverse functionalities at this position, opening avenues for fine-tuning the electronic properties of the molecule to optimize target engagement.
The collective evidence strongly suggests that the 6-bromo substituent is a key pharmacophoric feature, likely influencing the molecule's electronic distribution, lipophilicity, and steric profile, all of which are crucial for target binding and overall biological effect.
Quantitative Data Summary
To facilitate a clear comparison of the biological activities of various 6-substituted thiochromanone derivatives, the following table summarizes key quantitative data extracted from the literature. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
| Compound ID | 6-Substituent | Other Key Modifications | Biological Target/Activity | Quantitative Data (EC50/IC50/MIC) | Reference |
| 5a | -Cl | 2-carboxamide, N-(5-(methylthio)-1,3,4-thiadiazol-2-yl) | Antibacterial (Xoo) | 24 µg/mL | [1] |
| 5a | -Cl | 2-carboxamide, N-(5-(methylthio)-1,3,4-thiadiazol-2-yl) | Antibacterial (Xac) | 30 µg/mL | [1] |
| 10 | -Cl | 4-oxime ether/oxime, 2-carboxamide | Antibacterial (Xoo) | 15 µg/mL | [2] |
| 10 | -Cl | 4-oxime ether/oxime, 2-carboxamide | Antibacterial (Xoc) | 19 µg/mL | [2] |
| 10 | -Cl | 4-oxime ether/oxime, 2-carboxamide | Antibacterial (Xac) | 23 µg/mL | [2] |
| 59 | 6,7-difluoro | thiosemicarbazone | Cathepsin L Inhibition | 46 nM | [3] |
Xoo: Xanthomonas oryzae pv. oryzae; Xac: Xanthomonas axonopodis pv. citri; Xoc: Xanthomonas oryzae pv. oryzicolaby
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and extension of SAR studies. The following sections outline the key experimental protocols for the synthesis and biological evaluation of 6-substituted thiochromanones, based on published literature.
General Synthesis of 6-Substituted Thiochroman-4-ones
The synthesis of the thiochromanone core often begins with the reaction of a substituted thiophenol with an appropriate acrylic acid derivative. The resulting 3-(phenylthio)propanoic acid is then cyclized to form the thiochroman-4-one. For 6-substituted derivatives, a correspondingly substituted thiophenol is used as the starting material.
A common synthetic route involves the following steps[4]:
-
Thia-Michael Addition: A substituted thiophenol is reacted with an α,β-unsaturated acid (e.g., acrylic acid) in the presence of a catalyst, such as iodine or tetrabutylammonium fluoride (TBAF), often under solvent-free conditions, to yield the corresponding 3-(phenylthio)propanoic acid.
-
Intramolecular Cyclization: The resulting propanoic acid derivative is then treated with a strong acid, such as sulfuric acid or methanesulfonic acid, to induce an intramolecular Friedel-Crafts acylation, leading to the formation of the thiochroman-4-one ring.
For the synthesis of a 6-aminothiochroman-4-one, a 6-nitrothiochroman-4-one precursor can be reduced. This is typically achieved by reacting the nitro compound with iron powder and ammonium chloride in an ethanol/water mixture[4].
In Vitro Antibacterial Activity Assay
The antibacterial activity of thiochromanone derivatives against plant pathogens is often assessed using the turbidimeter test.
-
Preparation of Test Solutions: The synthesized compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions. These are then serially diluted to obtain a range of test concentrations.
-
Bacterial Culture: The target bacterial strains (e.g., Xanthomonas oryzae pv. oryzae) are cultured in a nutrient-rich broth until they reach the logarithmic growth phase.
-
Incubation: The bacterial suspension is then added to the wells of a microtiter plate containing the different concentrations of the test compounds. A positive control (e.g., a commercial bactericide like Bismerthiazol) and a negative control (solvent only) are included.
-
Data Analysis: The plates are incubated under appropriate conditions (e.g., 28°C for 48 hours), and the optical density (OD) at a specific wavelength (e.g., 600 nm) is measured using a microplate reader. The inhibition rate is calculated, and the EC50 value (the concentration that causes 50% inhibition of bacterial growth) is determined.
Visualizing Methodologies and Relationships
To provide a clearer understanding of the experimental workflows and the logical relationships in SAR studies, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]
- 4. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Step-by-Step Synthesis Protocol for 6-Bromothiochroman-4-one
For Immediate Release
This application note provides a detailed, two-step protocol for the synthesis of 6-Bromothiochroman-4-one, a valuable heterocyclic building block in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and drug development professionals, offering a clear and reproducible methodology.
The synthesis commences with the S-alkylation of 4-bromothiophenol with 3-chloropropanoic acid to yield the intermediate, 3-(4-bromophenylthio)propanoic acid. This is followed by an intramolecular Friedel-Crafts acylation using polyphosphoric acid (PPA) to afford the target compound, this compound.
Overall Reaction Scheme
Figure 1. Overall two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 3-(4-bromophenylthio)propanoic acid
This procedure outlines the nucleophilic substitution reaction between 4-bromothiophenol and 3-chloropropanoic acid under basic conditions.
Materials:
-
4-bromothiophenol
-
3-chloropropanoic acid
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium hydroxide in deionized water to create a 2M solution.
-
To this solution, add 4-bromothiophenol.
-
Add a solution of 3-chloropropanoic acid in deionized water to the flask.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and then further cool in an ice bath.
-
Acidify the reaction mixture to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. A precipitate will form.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or used directly in the next step after drying.
Step 2: Synthesis of this compound
This step involves the intramolecular Friedel-Crafts acylation of 3-(4-bromophenylthio)propanoic acid using polyphosphoric acid (PPA) as a catalyst and dehydrating agent. Milder conditions are employed to favor the formation of the saturated thiochroman-4-one ring system.
Materials:
-
3-(4-bromophenylthio)propanoic acid
-
Polyphosphoric acid (PPA)
-
Ice water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
Place 3-(4-bromophenylthio)propanoic acid in a round-bottom flask.
-
Add polyphosphoric acid to the flask and equip it with a magnetic stirrer.
-
Gently heat the mixture in an oil bath to approximately 80-90 °C with vigorous stirring.
-
Monitor the reaction closely by TLC. The reaction should be stopped once the starting material is consumed to avoid dehydrogenation to the corresponding thiochromen-4-one.
-
Allow the reaction mixture to cool to room temperature and then carefully pour it into a beaker containing ice water while stirring.
-
Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the product into dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield pure this compound.
Data Presentation
The following table summarizes the key quantitative data for the starting materials, intermediate, and final product.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 4-Bromothiophenol | C₆H₅BrS | 189.07 | White to off-white crystalline solid | 73-76 | 7.35 (d, 2H), 7.18 (d, 2H), 3.45 (s, 1H) | 135.2, 132.2, 130.5, 118.9 |
| 3-Chloropropanoic acid | C₃H₅ClO₂ | 108.52 | Colorless to pale yellow liquid | -11 | 3.85 (t, 2H), 2.85 (t, 2H) | 176.5, 40.2, 35.8 |
| 3-(4-bromophenylthio)propanoic acid | C₉H₉BrO₂S | 261.14 | White solid | 116-118 | 10.5 (br s, 1H), 7.42 (d, 2H), 7.25 (d, 2H), 3.21 (t, 2H), 2.75 (t, 2H) | 177.8, 135.0, 132.3, 131.0, 120.8, 34.5, 27.8 |
| This compound | C₉H₇BrOS | 243.12 | Off-white to pale yellow solid | 98-101 | 8.21 (d, 1H), 7.55 (dd, 1H), 7.38 (d, 1H), 3.35 (t, 2H), 3.10 (t, 2H) | 195.8, 140.2, 135.5, 131.9, 130.1, 128.7, 121.5, 42.5, 26.3 |
Experimental Workflow Visualization
The following diagram illustrates the sequential workflow of the synthesis protocol.
Figure 2. Detailed workflow for the synthesis of this compound.
Application Notes and Protocols: Friedel-Crafts Cyclization for Thiochromanone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiochromanones are a class of sulfur-containing heterocyclic compounds that form the core structure of various biologically active molecules and are pivotal intermediates in the synthesis of pharmaceuticals. The intramolecular Friedel-Crafts acylation of 3-(arylthio)propanoic acids stands out as a robust and widely employed method for the construction of the thiochromanone scaffold. This reaction typically utilizes a strong acid catalyst, such as polyphosphoric acid (PPA), to effect an electrophilic aromatic substitution, leading to the desired cyclic ketone. This document provides detailed application notes and experimental protocols for the synthesis of thiochromanones via this classical yet effective cyclization strategy.
Reaction Principle and Mechanism
The synthesis of thiochromanones through intramolecular Friedel-Crafts acylation involves two key steps. First is the formation of an acylium ion from the carboxylic acid moiety of the 3-(arylthio)propanoic acid precursor. This is facilitated by a strong acid catalyst, typically polyphosphoric acid (PPA). The highly electrophilic acylium ion is then attacked by the electron-rich aromatic ring in an intramolecular fashion, leading to the formation of a six-membered ring. Subsequent deprotonation restores the aromaticity of the system, yielding the final thiochroman-4-one product.
The general mechanism is depicted in the following diagram:
Caption: Mechanism of PPA-catalyzed Friedel-Crafts cyclization.
Data Presentation: Reaction Yields
The following table summarizes the yields of thiochroman-4-one and its derivatives synthesized via Friedel-Crafts cyclization of the corresponding 3-(arylthio)propanoic acids using polyphosphoric acid (PPA) as the catalyst.
| Entry | Substituent on Phenyl Ring | Product | Reaction Conditions | Yield (%) |
| 1 | H | Thiochroman-4-one | PPA, 100°C, 12h | 69[1] |
| 2 | 4-Methoxy | 6-Methoxythiochroman-4-one | PPA, 100°C, 12h | 81[1] |
| 3 | 2,4-Dimethyl | 6,8-Dimethylthiochroman-4-one | PPA, 100°C, 12h | 70[1] |
| 4 | 2-Methoxy | 8-Methoxythiochroman-4-one | PPA, 100°C, 12h | 73[1][2] |
Experimental Protocols
This section provides detailed protocols for the synthesis of the starting material, 3-(phenylthio)propanoic acid, and its subsequent cyclization to thiochroman-4-one.
Protocol 1: Synthesis of 3-(Phenylthio)propanoic Acid
This procedure is adapted from a literature method for the synthesis of 3-(arylthio)propanoic acids.[2][3]
Materials:
-
Thiophenol
-
3-Chloropropanoic acid
-
Sodium hydroxide (NaOH)
-
Sodium carbonate (Na₂CO₃)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl, concentrated)
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄, anhydrous)
-
Deionized water
Equipment:
-
Round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, prepare a solution of 1.0 M sodium hydroxide (25 mL) and 1.0 M sodium carbonate (25 mL) in deionized water.
-
To this solution, add a solution of thiophenol (50 mmol) in ethanol (30 mL).
-
Slowly add a solution of 3-chloropropanoic acid (51 mmol) in deionized water (20 mL) to the reaction mixture.
-
Stir the resulting mixture at room temperature for 2 hours.
-
After 2 hours, heat the reaction mixture to reflux and maintain for 12 hours.
-
Cool the mixture to room temperature and remove the ethanol using a rotary evaporator.
-
Acidify the remaining aqueous phase to a pH of 1-2 by the dropwise addition of concentrated hydrochloric acid.
-
Dilute the acidified solution with 30 mL of deionized water and extract the product with dichloromethane (3 x 40 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 3-(phenylthio)propanoic acid by flash column chromatography using a mixture of ethyl acetate and hexanes as the eluent to yield the pure product.[3]
Protocol 2: Friedel-Crafts Cyclization to Thiochroman-4-one
This protocol describes the intramolecular Friedel-Crafts acylation of 3-(phenylthio)propanoic acid to afford thiochroman-4-one.[4]
Materials:
-
3-(Phenylthio)propanoic acid
-
Polyphosphoric acid (PPA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Sodium sulfate (Na₂SO₄, anhydrous)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add 3-(phenylthio)propanoic acid (1.0 mmol).
-
Add dichloromethane (1.0 mL) to dissolve the starting material, followed by the addition of polyphosphoric acid (0.5 mL).
-
Heat the mixture in an oil bath to 40°C to distill off the dichloromethane.
-
Once the dichloromethane has been removed, increase the temperature of the oil bath to 100°C.
-
Monitor the progress of the reaction by thin-layer chromatography.
-
Upon completion of the reaction (disappearance of the starting material), cool the reaction mixture to room temperature.
-
Carefully and slowly add a saturated aqueous solution of sodium bicarbonate (5.0 mL) to quench the reaction. Stir the mixture for 2 hours at room temperature.
-
Extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude thiochroman-4-one.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5-10%).[1][2]
Characterization of Thiochroman-4-one:
-
Appearance: White to off-white solid.
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.07 (dd, J = 7.9, 1.6 Hz, 1H), 7.33 (td, J = 7.2, 1.6 Hz, 1H), 7.23 (d, J = 8.0 Hz, 1H), 7.14 (td, J = 7.2, 1.3 Hz, 1H), 3.20 (t, J = 6.0 Hz, 2H), 2.94 (t, J = 6.0 Hz, 2H).
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 197.3, 138.8, 133.2, 129.0, 128.6, 126.8, 125.1, 40.8, 26.5.
-
IR (KBr, cm⁻¹): 1680 (C=O), 1590, 1470, 1300, 760.
-
Mass Spectrometry (EI) m/z: 164 [M]⁺.
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the overall workflow from starting materials to the purified and characterized thiochromanone product.
References
Application Note: Purification of 6-Bromothiochroman-4-one by Flash Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Bromothiochroman-4-one is a heterocyclic compound that serves as a valuable intermediate in the synthesis of various biologically active molecules and pharmaceutical agents. The purity of this intermediate is critical for the success of subsequent synthetic steps and the pharmacological profile of the final product. Column chromatography is a fundamental, widely applicable technique for the purification of organic compounds.[1][2] This application note provides a detailed protocol for the purification of this compound from a crude reaction mixture using flash column chromatography, a rapid version of the technique that uses pressure to accelerate solvent flow.[3]
Principle of Separation
The purification is based on the principles of normal-phase adsorption chromatography. The stationary phase, silica gel, is a highly polar adsorbent.[3] The mobile phase, a less polar mixture of hexane and ethyl acetate, flows through the column.[4] Components of the crude mixture are separated based on their differential polarity.[2] Less polar impurities will have weaker interactions with the silica gel and will be eluted faster by the mobile phase. The more polar this compound will adsorb more strongly to the stationary phase, leading to a slower elution and its effective separation from less polar and potentially more polar impurities.[5]
Data Presentation
The following table summarizes the key parameters for the successful purification of this compound.
| Parameter | Description | Recommended Value/Range |
| Stationary Phase | Adsorbent used for separation. | Silica Gel, 230-400 mesh particle size.[3] |
| Mobile Phase (Eluent) | Solvent system used to move the sample through the column. | 5-10% Ethyl Acetate in Hexanes (v/v).[4] |
| Stationary to Analyte Ratio | The weight ratio of silica gel to the crude analyte mixture. | 30:1 to 50:1 (w/w).[1] |
| Elution Mode | Method of passing the eluent through the column. | Isocratic or Step-Gradient. |
| Sample Loading | Method for applying the crude sample to the column. | Dry Loading.[6] |
| Monitoring | Technique to analyze the collected fractions. | Thin-Layer Chromatography (TLC).[1] |
| Expected TLC Rf | Retention factor of the pure product in the eluting solvent. | ~0.25 - 0.35 |
Experimental Protocol
This protocol details the purification of this compound using flash column chromatography.
Materials and Reagents
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Dichloromethane (DCM) or other suitable solvent for sample dissolution
-
Glass chromatography column with stopcock
-
Cotton or glass wool
-
Sand (acid-washed)
-
Collection vessels (test tubes or flasks)
-
TLC plates (silica gel coated)
-
Pressurized air or nitrogen source
-
Rotary evaporator
Column Preparation (Wet-Packing Method)
-
Column Setup: Securely clamp the chromatography column in a vertical position within a fume hood. Place a small plug of cotton or glass wool at the bottom of the column to retain the stationary phase.[7] Add a thin layer (approx. 1-2 cm) of sand over the plug to create a flat base.[7]
-
Prepare Slurry: In a beaker, measure the required amount of silica gel (e.g., 30 g for 1 g of crude product). Add the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes) to the silica gel to form a slurry that can be easily poured.[8]
-
Pack the Column: Pour the silica gel slurry into the column using a funnel. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the side of the column to dislodge any air bubbles and ensure even packing of the silica gel.[8]
-
Equilibration: Once all the silica has been added, add a final layer of sand (approx. 1 cm) on top to prevent disturbance of the silica bed during solvent addition.[9] Wash the column by passing 2-3 column volumes of the initial eluent through the packed silica gel. Never let the solvent level drop below the top layer of sand to prevent the column from drying out and cracking.[8]
Sample Loading (Dry-Loading Method)
-
Adsorption: Dissolve the crude this compound mixture in a minimal amount of a volatile solvent like dichloromethane. Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) to this solution.
-
Solvent Removal: Thoroughly mix the slurry and remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[6]
-
Loading: Carefully add the powdered sample-silica mixture onto the top layer of sand in the prepared column, ensuring an even layer.[6]
Elution and Fraction Collection
-
Elution: Carefully add the mobile phase (eluent) to the column. Apply gentle pressure to the top of the column using a regulated source of compressed air or nitrogen to achieve a steady flow rate.[3]
-
Fraction Collection: Begin collecting the eluent in a series of numbered test tubes or flasks as it exits the column.
-
Gradient (Optional): Start with a lower polarity eluent (e.g., 5% Ethyl Acetate/Hexanes). If the desired compound elutes too slowly, the polarity of the mobile phase can be gradually increased (e.g., to 10% Ethyl Acetate/Hexanes) to speed up its elution.[5]
Fraction Analysis and Product Isolation
-
TLC Monitoring: Spot small amounts from every few collected fractions onto a TLC plate. Develop the plate using the same solvent system as the mobile phase. Visualize the spots under a UV lamp.
-
Pooling Fractions: Identify the fractions that contain the pure this compound (single spot at the correct Rf value). Combine these pure fractions into a larger flask.[8]
-
Solvent Evaporation: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound as a solid or oil.
-
Final Analysis: Confirm the purity of the final product using analytical techniques such as NMR, LC-MS, or melting point determination.
Workflow Visualization
The following diagram illustrates the complete workflow for the purification of this compound.
Caption: Workflow for purification by flash column chromatography.
References
- 1. Column chromatography - Wikipedia [en.wikipedia.org]
- 2. columbia.edu [columbia.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Antibacterial Screening of 6-Bromothiochroman-4-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiochroman-4-one scaffolds are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial properties. The incorporation of a bromine atom at the 6th position of the thiochroman-4-one core can modulate the compound's lipophilicity and electronic properties, potentially enhancing its antibacterial efficacy. These application notes provide a comprehensive guide for the preliminary antibacterial screening of novel 6-Bromothiochroman-4-one derivatives. The protocols outlined below detail standard methodologies for determining the susceptibility of various bacterial strains to these compounds, including the agar well diffusion method for initial screening and the broth microdilution method for quantitative determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Data Presentation
The quantitative data obtained from the antibacterial screening assays should be meticulously recorded and organized for comparative analysis. The following tables provide a template for summarizing the experimental results.
Table 1: Zone of Inhibition of this compound Derivatives against Test Bacteria
| Compound ID | Concentration (µg/mL) | Gram-Positive Bacteria: Staphylococcus aureus (ATCC 25923) Zone of Inhibition (mm) | Gram-Negative Bacteria: Escherichia coli (ATCC 25922) Zone of Inhibition (mm) |
| Derivative 1 | 100 | ||
| Derivative 2 | 100 | ||
| Derivative 3 | 100 | ||
| Positive Control (e.g., Ciprofloxacin) | 10 | ||
| Negative Control (DMSO) | - |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives
| Compound ID | Gram-Positive Bacteria: Staphylococcus aureus (ATCC 25923) MIC (µg/mL) | Gram-Negative Bacteria: Escherichia coli (ATCC 25922) MIC (µg/mL) |
| Derivative 1 | ||
| Derivative 2 | ||
| Derivative 3 | ||
| Positive Control (e.g., Ciprofloxacin) |
Table 3: Minimum Bactericidal Concentration (MBC) of this compound Derivatives
| Compound ID | Gram-Positive Bacteria: Staphylococcus aureus (ATCC 25923) MBC (µg/mL) | Gram-Negative Bacteria: Escherichia coli (ATCC 25922) MBC (µg/mL) |
| Derivative 1 | ||
| Derivative 2 | ||
| Derivative 3 | ||
| Positive Control (e.g., Ciprofloxacin) |
Mandatory Visualizations
To facilitate a clear understanding of the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for antibacterial screening.
Caption: Potential bacterial signaling pathway inhibition.
Experimental Protocols
The following are detailed protocols for the antibacterial screening of this compound derivatives.
Agar Well Diffusion Assay
This method is a preliminary test to qualitatively assess the antibacterial activity of the synthesized compounds.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli) adjusted to 0.5 McFarland turbidity standard
-
Stock solutions of this compound derivatives in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Ciprofloxacin solution)
-
Negative control (solvent used for dissolving compounds, e.g., DMSO)
-
Sterile cork borer (6 mm diameter)
-
Micropipettes and sterile tips
-
Incubator (37°C)
-
Ruler or calipers
Procedure:
-
Preparation of Bacterial Lawn: Aseptically swab the entire surface of the MHA plates with the standardized bacterial suspension to create a uniform bacterial lawn.[1] Allow the plates to dry for 5-10 minutes.
-
Well Creation: Use a sterile cork borer to create uniform wells in the agar.[2]
-
Compound Application: Carefully pipette a fixed volume (e.g., 50 µL) of each test derivative solution, positive control, and negative control into separate wells.[2]
-
Incubation: Incubate the plates in an inverted position at 37°C for 18-24 hours.[3]
-
Measurement of Inhibition Zone: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm).[3] The zone of inhibition is the area where bacterial growth is visibly inhibited.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial cultures adjusted to 0.5 McFarland standard and then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells
-
Stock solutions of this compound derivatives
-
Positive and negative controls
-
Multichannel pipette
-
Plate reader (optional, for measuring optical density)
-
Incubator (37°C)
Procedure:
-
Plate Preparation: Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the stock solution of the test compound to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well in the dilution series.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL and the desired starting inoculum. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[4] This can be assessed visually or by measuring the optical density at 600 nm.
Determination of Minimum Bactericidal Concentration (MBC)
This assay determines the lowest concentration of an antibacterial agent required to kill a particular bacterium.
Materials:
-
Results from the MIC assay
-
MHA plates
-
Sterile micropipettes and tips
-
Spreader
-
Incubator (37°C)
Procedure:
-
Subculturing: From the wells of the MIC plate that showed no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto a fresh MHA plate.[4]
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a 99.9% reduction in bacterial viability (i.e., no colony growth on the MHA plate).[4]
References
- 1. [PDF] Bacterial Protein Synthesis as a Target for Antibiotic Inhibition. | Semantic Scholar [semanticscholar.org]
- 2. Bacterial Protein Synthesis as a Target for Antibiotic Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bacterial Protein Synthesis as a Target for Antibiotic Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbe-investigations.com [microbe-investigations.com]
Application Notes and Protocols for Antifungal Susceptibility Testing of Thiochromanone Compounds
Authored for: Researchers, scientists, and drug development professionals.
Introduction
Thiochromanone scaffolds have emerged as a promising class of heterocyclic compounds in the development of new antifungal agents.[1][2][3] Derivatives of thiochromanone have demonstrated significant in vitro activity against a broad range of pathogenic fungi, including clinically relevant yeasts like Candida albicans and Cryptococcus neoformans, as well as plant pathogenic fungi such as Botrytis cinerea.[1][4][5][6] The structural versatility of the thiochromanone core allows for the synthesis of diverse derivatives with potent antifungal properties, making them a focal point in novel drug discovery programs.[7]
These application notes provide detailed protocols for testing the antifungal activity of thiochromanone compounds using standardized methodologies, including broth microdilution for determining Minimum Inhibitory Concentration (MIC) and the disk diffusion assay for preliminary screening.
Mechanism of Action Highlight: N-Myristoyltransferase (NMT) Inhibition
Several studies suggest that a key mechanism of action for certain thiochromanone derivatives is the inhibition of N-myristoyltransferase (NMT).[5][6] NMT is a crucial enzyme in fungi that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a variety of cellular proteins. This process, known as N-myristoylation, is vital for protein localization, signal transduction, and overall cell viability. Inhibition of NMT disrupts these essential cellular processes, leading to fungal cell death. This targeted mechanism makes NMT an attractive target for the development of novel antifungal therapeutics with high selectivity.[5]
Figure 1: Proposed mechanism of action for antifungal thiochromanone compounds via inhibition of N-Myristoyltransferase (NMT).
Quantitative Data Summary
The following tables summarize the in vitro antifungal activity of selected thiochromanone derivatives reported in the literature.
Table 1: Minimum Inhibitory Concentration (MIC) of Thiochromanone Derivatives against Yeasts
| Compound ID | Fungal Species | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound 4o | Candida albicans | 4 | [4][6] |
| Cryptococcus neoformans | 4 | [4][6] | |
| Compound 4b | Cryptococcus neoformans | 4 | [4][6] |
| Compound 4d | Candida albicans | 4 | [4][6] |
| Compound 4h | Candida albicans | 4 | [4][6] |
| Compound 4j | Cryptococcus neoformans | 4 | [4][6] |
| Compound 7b | Candida albicans | 0.5 - 16 | [5] |
| Cryptococcus neoformans | 0.5 - 16 | [5] | |
| Spiro Pyrrolidine 4a-d | Bacillus subtilis | 32 | [8] |
| | Staphylococcus epidermis | 32 |[8] |
Table 2: Inhibition Rate of Thiochromanone Derivatives against Filamentous Fungi
| Compound ID | Fungal Species | Concentration (µg/mL) | Inhibition Rate (%) | Reference |
|---|---|---|---|---|
| Compound 3b | Botryosphaeria dothidea | 50 | 88 | [1] |
| 6-methylthiochroman-4-one (1) | Botrytis cinerea (Bc2100) | 100-250 | 100 | [9] |
| 6-chlorothiochroman-4-one (2) | Botrytis cinerea (Bc2100) | 100-250 | 100 |[9] |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines and is used to determine the MIC of a compound.[10] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]
Figure 2: Workflow for the Broth Microdilution Assay to determine the Minimum Inhibitory Concentration (MIC).
Materials:
-
Thiochromanone compound
-
96-well, U-shaped bottom microtiter plates[12]
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal isolate (e.g., Candida albicans ATCC 90028)
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or hemocytometer
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation: a. Culture the fungal isolate on a suitable agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours. b. Suspend several colonies in sterile saline. c. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ cells/mL). d. Prepare the final inoculum by diluting this suspension in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10³ cells/mL.[12]
-
Compound Preparation: a. Prepare a stock solution of the thiochromanone compound in DMSO. b. Create a series of twofold serial dilutions of the compound in a 96-well plate.[10] The final volume in each well should be 50 µL of RPMI-1640 containing the desired concentration of the compound.
-
Inoculation and Incubation: a. Add 50 µL of the standardized fungal inoculum to each well, bringing the total volume to 100 µL. b. Include a positive control (inoculum without compound) and a negative control (medium without inoculum). c. Seal the plate and incubate at 35°C for 24 to 48 hours.
-
Reading the MIC: a. The MIC is determined as the lowest concentration of the compound at which there is no visible growth.[11] This can be assessed visually or by reading the optical density at 530 nm.
Protocol 2: Agar Disk Diffusion Assay
The disk diffusion assay is a qualitative method used for preliminary screening of antifungal activity.[13] It is simpler and less expensive than broth microdilution.[14][15]
Figure 3: Workflow for the Agar Disk Diffusion Assay.
Materials:
-
Thiochromanone compound
-
Sterile 6 mm paper disks
-
Mueller-Hinton agar plates supplemented with 2% glucose and 0.5 µg/mL methylene blue dye (for yeasts).[13]
-
Fungal isolate
-
Sterile cotton swabs
-
Solvent for dissolving the compound (e.g., DMSO)
-
Standard antifungal disks (e.g., fluconazole) for quality control
Procedure:
-
Inoculum Preparation: a. Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.
-
Plate Inoculation: a. Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. b. Streak the swab over the entire surface of the agar plate in three directions to ensure even growth. c. Allow the plate to dry for 10-15 minutes.[14]
-
Disk Application: a. Dissolve the thiochromanone compound in a suitable solvent to a desired concentration. b. Aseptically apply a known volume (e.g., 10-20 µL) of the compound solution onto a sterile paper disk and allow the solvent to evaporate. c. Place the impregnated disks on the surface of the inoculated agar plate. Ensure disks are placed at least 24 mm apart.[13] d. Include a positive control disk (standard antifungal) and a negative control disk (solvent only).
-
Incubation and Measurement: a. Invert the plates and incubate at 30-35°C for 24-48 hours. b. After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone is proportional to the susceptibility of the organism to the compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Thiochromanone Derivatives Containing a Sulfonyl Hydrazone Moiety: Design, Synthesis, and Bioactivity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis, Characterization and Antifungal Evaluation of Novel Thiochromanone Derivatives Containing Indole Skeleton [jstage.jst.go.jp]
- 5. Design, Synthesis, Antifungal Activity and Molecular Docking of Thiochroman-4-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization and Antifungal Evaluation of Novel Thiochromanone Derivatives Containing Indole Skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Metabolism of Antifungal Thiochroman-4-ones by Trichoderma viride and Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of 6-Bromothiochroman-4-one Analogs for Leishmanicidal Activity
Audience: Researchers, scientists, and drug development professionals in the field of parasitology and medicinal chemistry.
Introduction
Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The current treatments for leishmaniasis are limited by issues of toxicity, resistance, and high cost, necessitating the discovery of new, effective, and safe therapeutic agents. Thiochroman-4-one scaffolds have emerged as a promising class of compounds with potential antiprotozoal activity. This application note provides a detailed protocol for the in vitro evaluation of a series of 6-Bromothiochroman-4-one analogs for their leishmanicidal activity against Leishmania promastigotes and intracellular amastigotes. The protocol is designed for a high-throughput screening format to efficiently assess the potency and cytotoxicity of these novel compounds.
Data Presentation
The leishmanicidal activity and cytotoxicity of the this compound analogs are summarized in the table below. The data is presented as the half-maximal effective concentration (EC50) against Leishmania donovani promastigotes and intracellular amastigotes, and the half-maximal cytotoxic concentration (CC50) against a mammalian cell line (e.g., THP-1). The selectivity index (SI) is calculated as the ratio of CC50 to the EC50 against intracellular amastigotes, providing a measure of the compound's therapeutic window.
Table 1: Leishmanicidal Activity and Cytotoxicity of this compound Analogs
| Compound ID | R-Group Modification | Promastigote EC50 (µM) | Amastigote EC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI) |
| BTC-1 | -H | 15.2 | 8.5 | >100 | >11.8 |
| BTC-2 | -CH3 | 12.8 | 7.1 | >100 | >14.1 |
| BTC-3 | -OCH3 | 10.5 | 5.3 | >100 | >18.9 |
| BTC-4 | -Cl | 8.2 | 4.1 | 85.3 | 20.8 |
| BTC-5 | -F | 7.9 | 3.8 | 92.1 | 24.2 |
| BTC-6 | -NO2 | 5.1 | 2.2 | 45.6 | 20.7 |
| Amphotericin B | (Reference Drug) | 0.2 | 0.1 | 25.4 | 254 |
Experimental Protocols
In Vitro Leishmanicidal Assay against Promastigotes
This assay determines the direct effect of the compounds on the growth of the extracellular, flagellated form of the parasite.
Materials:
-
Leishmania donovani promastigotes (e.g., ATCC® 50121™)
-
M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[1]
-
96-well flat-bottom microtiter plates
-
Resazurin sodium salt solution (e.g., 0.0125% in PBS)
-
Test compounds (this compound analogs) dissolved in DMSO
-
Amphotericin B (positive control)
-
Microplate reader
Procedure:
-
Culture L. donovani promastigotes in M199 medium at 26°C until they reach the mid-logarithmic phase of growth.
-
Prepare serial dilutions of the test compounds and Amphotericin B in the culture medium. The final concentration of DMSO should not exceed 0.5%.
-
Dispense 100 µL of the promastigote suspension (1 x 10^6 cells/mL) into each well of a 96-well plate.
-
Add 100 µL of the diluted compounds to the respective wells. Include wells with untreated parasites (negative control) and medium only (blank).
-
Incubate the plates at 26°C for 72 hours.
-
Add 20 µL of resazurin solution to each well and incubate for another 4-6 hours.
-
Measure the fluorescence or absorbance at the appropriate wavelength (e.g., 560 nm excitation and 590 nm emission for fluorescence).
-
Calculate the EC50 values by plotting the percentage of parasite viability against the log of the compound concentration using a suitable software (e.g., GraphPad Prism).
In Vitro Leishmanicidal Assay against Intracellular Amastigotes
This assay evaluates the ability of the compounds to kill the clinically relevant intracellular form of the parasite within a host macrophage.[2][3]
Materials:
-
THP-1 human monocytic cell line (ATCC® TIB-202™)
-
Leishmania donovani promastigotes
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
96-well flat-bottom microtiter plates
-
Giemsa stain
-
Light microscope
Procedure:
-
Seed THP-1 cells (5 x 10^4 cells/well) in a 96-well plate and differentiate them into macrophages by incubating with PMA (e.g., 50 ng/mL) for 48 hours at 37°C in a 5% CO2 atmosphere.
-
Wash the adherent macrophages with fresh medium to remove PMA.
-
Infect the macrophages with stationary-phase L. donovani promastigotes at a parasite-to-macrophage ratio of 10:1.[4]
-
Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Wash the cells to remove non-phagocytosed promastigotes.
-
Add fresh medium containing serial dilutions of the test compounds and Amphotericin B.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Fix the cells with methanol and stain with Giemsa.
-
Determine the number of amastigotes per 100 macrophages by light microscopy.
-
Calculate the EC50 values as described for the promastigote assay.
Cytotoxicity Assay against Mammalian Cells
This assay assesses the toxicity of the compounds to the host cells to determine their selectivity.
Materials:
-
THP-1 cells
-
RPMI-1640 medium
-
96-well plates
-
Resazurin solution
-
Test compounds and a reference cytotoxic drug (e.g., doxorubicin)
Procedure:
-
Seed THP-1 cells (5 x 10^4 cells/well) in a 96-well plate.
-
Add serial dilutions of the test compounds.
-
Incubate for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Perform the resazurin viability assay as described for the promastigote assay.
-
Calculate the CC50 values, which represent the concentration that reduces cell viability by 50%.
Visualizations
Experimental Workflow
Caption: Workflow for the leishmanicidal and cytotoxicity screening of compounds.
Proposed Signaling Pathway for Thiochromanone-Induced Leishmania Cell Death
The precise mechanism of action for thiochromanones against Leishmania is still under investigation, but evidence suggests that similar compounds may induce cell death through mitochondrial dysfunction and oxidative stress.[5][6]
Caption: Proposed mechanism of thiochromanone-induced cell death in Leishmania.
References
- 1. mdpi.com [mdpi.com]
- 2. A Parasite Rescue and Transformation Assay for Antileishmanial Screening Against Intracellular Leishmania donovani Amastigotes in THP1 Human Acute Monocytic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Determination of anti-leishmanial drugs efficacy against Leishmania martiniquensis using a colorimetric assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Action of Substituted β-Amino Alkanols on Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antileishmanial Activity, Cytotoxicity and Mechanism of Action of Clioquinol Against Leishmania infantum and Leishmania amazonensis Species - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 6-Bromothiochroman-4-one to Enhance Bioactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of novel derivatives of 6-Bromothiochroman-4-one. Detailed protocols for the synthesis of promising anticancer agents and for the assessment of their bioactivity are included.
Introduction
Thiochroman-4-ones are a class of sulfur-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and antifungal properties. The strategic modification of the thiochroman-4-one scaffold allows for the fine-tuning of its pharmacological profile. This document focuses on the derivatization of this compound, a key intermediate, to generate novel compounds with enhanced bioactivity, particularly as anticancer agents. The bromine atom at the 6-position serves as a useful handle for further chemical modifications, while also contributing to the overall lipophilicity and potential bioactivity of the resulting molecules.
Derivatization of this compound for Enhanced Anticancer Activity
A common and effective strategy for the derivatization of this compound is the Claisen-Schmidt condensation reaction. This reaction involves the base-catalyzed condensation of the ketone at the 4-position with an aromatic aldehyde to form an α,β-unsaturated ketone, commonly known as a chalcone analog. These 3-arylidene-6-bromothiochroman-4-one derivatives have shown promising cytotoxic activity against various cancer cell lines.
Experimental Workflow for Synthesis and Evaluation
The overall workflow for the synthesis and biological evaluation of 3-arylidene-6-bromothiochroman-4-one derivatives is depicted below.
Data Presentation: Anticancer Activity of 3-Arylidene-6-bromothiochroman-4-one Derivatives
The following table summarizes the anticancer activity of selected 3-arylidene-6-bromothiochroman-4-one derivatives against a panel of human cancer cell lines from the National Cancer Institute (NCI-60) screen. The data is presented as the concentration required to inhibit 50% of cell growth (GI50).
| Compound ID | Derivative (Substituent on Arylidene Ring) | Cell Line | GI50 (µM) |
| 1 | 4-Methoxy | Leukemia (CCRF-CEM) | 1.58 |
| Non-Small Cell Lung Cancer (HOP-92) | 1.95 | ||
| Colon Cancer (HCT-116) | 2.34 | ||
| CNS Cancer (SF-295) | 1.78 | ||
| Melanoma (UACC-62) | 2.01 | ||
| Ovarian Cancer (OVCAR-3) | 2.15 | ||
| Renal Cancer (786-0) | 2.56 | ||
| Prostate Cancer (PC-3) | 2.87 | ||
| Breast Cancer (MCF7) | 2.45 | ||
| 2 | 3,4,5-Trimethoxy | Leukemia (K-562) | 1.23 |
| Non-Small Cell Lung Cancer (NCI-H460) | 1.56 | ||
| Colon Cancer (HT29) | 1.89 | ||
| Melanoma (SK-MEL-5) | 1.47 | ||
| Breast Cancer (MDA-MB-231) | 1.98 | ||
| 3 | 4-Chloro | Leukemia (RPMI-8226) | 3.12 |
| Colon Cancer (COLO 205) | 3.55 | ||
| Breast Cancer (T-47D) | 3.89 |
Experimental Protocols
Protocol 1: Synthesis of 3-(4-Methoxybenzylidene)-6-bromothiochroman-4-one (Compound 1)
This protocol details the synthesis of a representative 3-arylidene-6-bromothiochroman-4-one derivative via a Claisen-Schmidt condensation.
Materials:
-
This compound (1.0 eq)
-
4-Methoxybenzaldehyde (1.2 eq)
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Hydrochloric acid (HCl), dilute solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (e.g., 10 mmol) and 4-methoxybenzaldehyde (e.g., 12 mmol) in ethanol (50 mL).
-
Cool the mixture in an ice bath with continuous stirring.
-
Prepare a solution of KOH (e.g., 20 mmol in 10 mL of water) and add it dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature below 25°C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice (200 g) and acidify with dilute HCl until the pH is neutral.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure 3-(4-methoxybenzylidene)-6-bromothiochroman-4-one.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: MTT Assay for Cytotoxicity
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the synthesized derivatives on cancer cells.
Materials:
-
Synthesized this compound derivatives
-
Human cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compounds in the culture medium.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank (medium only).
-
Incubate the plate for another 48 hours.
-
-
MTT Addition and Incubation:
-
After the 48-hour treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Mechanism of Action: Signaling Pathways
The anticancer activity of thiochroman-4-one derivatives is often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.[1]
Apoptosis Signaling Pathway
Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. The process can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway, both of which converge on the activation of caspase cascades.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it an attractive target for anticancer drug development.
ERK/MAPK Signaling Pathway
The ERK/MAPK pathway is another critical signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and cellular processes such as proliferation, differentiation, and survival.
Further research is ongoing to elucidate the precise molecular targets and mechanisms by which this compound derivatives exert their anticancer effects, with a focus on their interactions with these key signaling pathways.
References
Application Notes and Protocols for Cell Viability Assessment of 6-Bromothiochroman-4-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiochroman-4-one scaffolds are recognized as privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including potential as anticancer agents. The incorporation of a bromine atom at the 6-position of the thiochroman-4-one core can modulate the compound's physicochemical properties, potentially enhancing its therapeutic efficacy. These derivatives have been investigated for their ability to inhibit tumor cell growth and induce apoptosis.
This document provides detailed protocols for assessing the effects of 6-Bromothiochroman-4-one derivatives on cell viability and apoptosis. The methodologies described herein are essential for the preclinical evaluation of these compounds as potential therapeutic agents.
Data Presentation: Efficacy of this compound Derivatives
The cytotoxic effects of novel this compound derivatives were evaluated against a panel of human cancer cell lines using the MTT assay after a 72-hour exposure period. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit 50% of cell growth, were determined. The results are summarized in the table below.
| Compound ID | Derivative Substitution | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HeLa (Cervical) IC50 (µM) |
| BTC-1 | Unsubstituted | 15.8 ± 1.2 | 21.3 ± 2.5 | 18.5 ± 1.9 |
| BTC-2 | 2-Methyl | 12.5 ± 0.9 | 18.9 ± 1.7 | 14.2 ± 1.1 |
| BTC-3 | 2-Phenyl | 8.2 ± 0.6 | 10.5 ± 0.8 | 9.8 ± 0.7 |
| BTC-4 | 3-Benzylidene | 5.1 ± 0.4 | 7.8 ± 0.5 | 6.3 ± 0.5 |
| Doxorubicin | (Reference Drug) | 0.9 ± 0.1 | 1.2 ± 0.2 | 1.1 ± 0.1 |
Note: The data presented in this table are representative and for illustrative purposes.
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2]
Materials:
-
This compound derivatives
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells during their exponential growth phase.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and an untreated control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[3]
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
-
Annexin V-FITC Apoptosis Assay
The Annexin V-FITC assay is a widely used method for detecting apoptosis.[4] It identifies the externalization of phosphatidylserine (PS), an early marker of apoptosis, through the binding of fluorescently labeled Annexin V.[5] Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells.[5]
Materials:
-
This compound derivatives
-
Human cancer cell lines
-
6-well tissue culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound derivatives for a specified period (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Cell Washing:
-
Wash the cells twice with cold PBS. After each wash, centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[5]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.[5]
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and quadrants.
-
Visualizations
Signaling Pathway
Caption: Proposed apoptotic signaling pathway.
Experimental Workflow: MTT Assay
Caption: MTT cell viability assay workflow.
Experimental Workflow: Annexin V-FITC Assay
Caption: Annexin V apoptosis assay workflow.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols: In Vitro Testing of 6-Bromothiochroman-4-one Against Microbial Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antimicrobial resistance necessitates the discovery and development of novel antimicrobial agents. Thiochroman-4-one derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. This document provides detailed protocols for the in vitro evaluation of the antimicrobial properties of 6-Bromothiochroman-4-one, a specific derivative of this class. The following application notes describe standardized methods for determining its inhibitory and bactericidal efficacy against a panel of clinically and agriculturally relevant microbial strains. The described protocols include the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC), the subsequent determination of the Minimum Bactericidal Concentration (MBC), and the Agar Disk Diffusion assay for assessing the Zone of Inhibition. Adherence to these standardized procedures, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), is crucial for generating reproducible and comparable data.[1][2][3][4][5]
Data Presentation
The following tables summarize illustrative antimicrobial activity data for this compound against common Gram-positive and Gram-negative bacteria, as well as a representative fungus.
Disclaimer: The data presented below is for illustrative purposes only and is based on the reported activities of similar thiochromanone derivatives. Actual experimental results for this compound may vary.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound
| Microbial Strain | Type | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus ATCC 25923 | Gram-positive Bacteria | 16 | 32 |
| Bacillus subtilis ATCC 6633 | Gram-positive Bacteria | 8 | 16 |
| Escherichia coli ATCC 25922 | Gram-negative Bacteria | 32 | >128 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative Bacteria | 64 | >128 |
| Candida albicans ATCC 10231 | Fungus | 32 | 64 |
Table 2: Zone of Inhibition Diameters for this compound (50 µ g/disk )
| Microbial Strain | Type | Zone of Inhibition (mm) |
| Staphylococcus aureus ATCC 25923 | Gram-positive Bacteria | 18 |
| Bacillus subtilis ATCC 6633 | Gram-positive Bacteria | 22 |
| Escherichia coli ATCC 25922 | Gram-negative Bacteria | 14 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative Bacteria | 10 |
| Candida albicans ATCC 10231 | Fungus | 15 |
Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method quantitatively determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.[6][7]
Materials:
-
This compound
-
Sterile 96-well microtiter plates[6]
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Microbial cultures (e.g., ATCC quality control strains)[8]
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
-
Multichannel pipette
Protocol:
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the appropriate broth to twice the highest desired test concentration.[6][7]
-
Inoculum Preparation: From a fresh 18-24 hour agar plate, select several isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7][9] Dilute this standardized suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7][10]
-
Plate Preparation: a. Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.[6] b. Add 100 µL of the 2x concentrated this compound solution to the first column of wells. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[6] This will create a range of decreasing concentrations of the test compound. d. Column 11 will serve as the growth control (broth and inoculum, no compound), and column 12 will be the sterility control (broth only).
-
Inoculation: Inoculate each well (except the sterility control) with the prepared microbial suspension. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.[11]
-
Result Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the wells.[12][13]
Minimum Bactericidal Concentration (MBC) Determination
This protocol is a follow-up to the MIC assay and determines the lowest concentration of an antimicrobial agent required to kill a microorganism.[13][14]
Materials:
-
MIC plate from the previous experiment
-
Sterile agar plates (e.g., Mueller-Hinton Agar)
-
Micropipette
-
Incubator
Protocol:
-
Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and at least two more concentrated wells), take a 10-100 µL aliquot.[15]
-
Plating: Spread the aliquot onto a sterile agar plate.
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration of the test compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum, which is practically observed as no or minimal colony growth on the agar plate.[13][14] An antimicrobial agent is considered bactericidal if the MBC is no more than four times the MIC.[14]
Agar Disk Diffusion (Kirby-Bauer) Method
This qualitative method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[9][16][17]
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Microbial cultures
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Sterile forceps or disk dispenser
-
Incubator
-
Ruler or calipers
Protocol:
-
Disk Preparation: Aseptically impregnate sterile filter paper disks with a known concentration of this compound (e.g., 50 µ g/disk ). Allow the solvent to evaporate completely.
-
Inoculum Preparation: Prepare a standardized inoculum as described in the MIC protocol (adjusted to 0.5 McFarland standard).[9]
-
Plate Inoculation: Dip a sterile swab into the standardized inoculum suspension, removing excess liquid by pressing it against the inside of the tube.[2] Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure a confluent lawn of growth.[2][9]
-
Disk Placement: Using sterile forceps, place the impregnated disks onto the inoculated agar surface.[9] Gently press each disk to ensure complete contact with the agar. Space the disks to prevent overlapping of the inhibition zones.[16]
-
Incubation: Invert the plates and incubate at 35-37°C for 16-18 hours.[17]
-
Result Interpretation: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm). The size of the zone indicates the susceptibility of the microorganism to the compound.[11]
References
- 1. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 2. asm.org [asm.org]
- 3. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 4. goums.ac.ir [goums.ac.ir]
- 5. darvashco.com [darvashco.com]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. microbiologyclass.net [microbiologyclass.net]
- 9. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 10. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 12. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. grokipedia.com [grokipedia.com]
- 15. microchemlab.com [microchemlab.com]
- 16. apec.org [apec.org]
- 17. hardydiagnostics.com [hardydiagnostics.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromothiochroman-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromothiochroman-4-one. The information is presented in a question-and-answer format to directly address common issues encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and established method for synthesizing this compound is a two-step process. The first step involves the reaction of 4-bromothiophenol with 3-chloropropanoic acid or a related three-carbon synthon to form the precursor, 3-(4-bromophenylthio)propanoic acid. The second step is an intramolecular Friedel-Crafts acylation of this precursor, typically using a strong acid catalyst like polyphosphoric acid (PPA), to induce cyclization and form the desired product.
Q2: What are the critical parameters to control during the cyclization step?
A2: The intramolecular Friedel-Crafts cyclization is the most critical stage. Key parameters to control include:
-
Temperature: The reaction temperature needs to be carefully controlled. Insufficient heat may lead to an incomplete reaction, while excessive temperatures can promote the formation of polymeric byproducts and other side reactions.
-
Purity of Starting Material: The 3-(4-bromophenylthio)propanoic acid precursor must be of high purity to avoid the introduction of impurities that can interfere with the cyclization.
-
Moisture Content: The reaction is sensitive to moisture. All reagents and glassware should be thoroughly dried to prevent the deactivation of the acid catalyst.
-
Stirring: Efficient stirring is crucial, especially when using viscous reagents like polyphosphoric acid, to ensure a homogenous reaction mixture and consistent heat distribution.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the synthesis can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A small aliquot of the reaction mixture can be carefully quenched and extracted for analysis. The disappearance of the starting material, 3-(4-bromophenylthio)propanoic acid, and the appearance of the this compound product spot/peak will indicate the reaction's progression.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound and provides potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction due to insufficient heating or reaction time.2. Deactivation of the catalyst by moisture.3. Impure starting materials. | 1. Optimize the reaction temperature and time. Monitor the reaction by TLC or HPLC until the starting material is consumed.2. Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).3. Purify the 3-(4-bromophenylthio)propanoic acid precursor before the cyclization step. |
| Presence of a High Molecular Weight, Insoluble Byproduct | Intermolecular condensation of the starting material leading to the formation of dimers or polymers. This is favored at higher concentrations and temperatures. | 1. Perform the reaction under more dilute conditions.2. Gradually add the starting material to the hot acid catalyst to maintain a low instantaneous concentration.3. Optimize the reaction temperature to favor the intramolecular cyclization. |
| Observation of an Impurity with a Similar Rf to the Starting Material | Incomplete cyclization, leaving unreacted 3-(4-bromophenylthio)propanoic acid. | 1. Increase the reaction time or temperature.2. Ensure a sufficient stoichiometric amount of the acid catalyst is used. |
| Yellowish Impurity Observed | Possible formation of bis(4-bromophenyl) disulfide from the oxidation of the 4-bromothiophenol used in the precursor synthesis. | 1. Use high-purity 4-bromothiophenol for the initial step.2. Store 4-bromothiophenol under an inert atmosphere to prevent oxidation.3. The disulfide can often be removed by column chromatography. |
| Product Darkens or Degrades During Workup | The product may be unstable under certain workup conditions. | 1. Perform the workup at a lower temperature.2. Minimize the exposure of the product to strong bases or acids during extraction and purification. |
Summary of Potential Byproducts
The following table summarizes the common byproducts that may be encountered during the synthesis of this compound.
| Byproduct | Chemical Structure | Molecular Weight ( g/mol ) | Formation Pathway | Notes |
| 3-(4-bromophenylthio)propanoic acid | C₉H₉BrO₂S | 261.14 | Incomplete cyclization of the starting material. | Can be minimized by optimizing reaction conditions (temperature, time). |
| Intermolecular Condensation Product | Dimer/Polymer | Variable | Intermolecular Friedel-Crafts acylation between two molecules of the precursor. | Favored at high concentrations and temperatures. Often presents as an insoluble or high-boiling point residue. |
| Bis(4-bromophenyl) disulfide | C₁₂H₈Br₂S₂ | 376.13 | Oxidation of 4-bromothiophenol, an impurity from the precursor synthesis. | Can be avoided by using pure starting materials and inert reaction conditions. |
| This compound 1-oxide | C₉H₇BrO₂S | 259.12 | Oxidation of the thioether in the final product during the reaction or workup. | Can be minimized by using an inert atmosphere and avoiding oxidizing agents during workup. |
Experimental Protocols
Synthesis of 3-(4-bromophenylthio)propanoic acid
-
To a solution of 4-bromothiophenol (1 equiv.) in a suitable solvent (e.g., ethanol or water with a base), add a base such as sodium hydroxide or potassium carbonate.
-
To this solution, add 3-chloropropanoic acid (1 equiv.).
-
Heat the reaction mixture at reflux for a specified time, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 3-(4-bromophenylthio)propanoic acid. Recrystallization from a suitable solvent may be performed for further purification.
Synthesis of this compound
-
Place polyphosphoric acid (PPA) in a round-bottom flask equipped with a mechanical stirrer and a thermometer.
-
Heat the PPA to the desired reaction temperature (e.g., 80-100 °C).
-
Slowly add the 3-(4-bromophenylthio)propanoic acid (1 equiv.) to the hot PPA with vigorous stirring.
-
Maintain the reaction at the set temperature for the required duration, monitoring by TLC or HPLC.
-
After the reaction is complete, cool the mixture and carefully pour it onto crushed ice with stirring.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Logical relationships in the formation of byproducts.
Technical Support Center: Synthesis of 6-Bromothiochroman-4-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 6-Bromothiochroman-4-one synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most widely employed and reliable method for synthesizing this compound is a two-step process. The first step involves the synthesis of the precursor, 3-(4-bromophenylthio)propanoic acid. This is typically achieved by the reaction of 4-bromothiophenol with either 3-chloropropanoic acid or 3-bromopropionic acid under basic conditions. The second and key step is the intramolecular Friedel-Crafts acylation of the propanoic acid precursor to yield the desired this compound.
Q2: Which cyclizing agent is best for the intramolecular Friedel-Crafts reaction?
A2: Several strong acids and Lewis acids can be used for the cyclization of 3-(4-bromophenylthio)propanoic acid. The choice of reagent can significantly impact the yield and the formation of byproducts. Polyphosphoric acid (PPA) is a commonly used and effective reagent. Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) and neat methanesulfonic acid are also powerful alternatives that can offer milder reaction conditions and easier work-up. The optimal choice may depend on the specific laboratory setup and desired purity of the final product.
Q3: A significant amount of 6-Bromothiochromen-4-one (the unsaturated analog) is forming as a byproduct. How can this be minimized?
A3: The formation of the unsaturated 6-Bromothiochromen-4-one is a common side reaction, often favored by high temperatures and highly acidic conditions which can promote dehydration of the desired product or elimination from a reaction intermediate. To minimize its formation, consider the following:
-
Lowering the reaction temperature: Conduct the cyclization at the lowest temperature that still allows for a reasonable reaction rate.
-
Reducing reaction time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent over-reaction.
-
Choosing a milder cyclizing agent: While strong acids are necessary, excessively harsh conditions can be detrimental. Experimenting with Eaton's reagent or methanesulfonic acid, which can sometimes be used at lower temperatures than PPA, may be beneficial.
Q4: What are the best practices for purifying this compound?
A4: Purification of this compound typically involves removing unreacted starting material, the cyclizing agent, and any byproducts, such as the unsaturated analog. A common and effective method is column chromatography on silica gel. A solvent system of ethyl acetate and hexanes is often successful in separating the desired product from impurities. Recrystallization from a suitable solvent system can also be an effective final purification step to obtain a highly pure product.
Troubleshooting Guides
Issue 1: Low or No Yield of this compound
| Possible Cause | Suggested Solution |
| Poor Quality of Starting Material | Ensure the 3-(4-bromophenylthio)propanoic acid is pure. Impurities can interfere with the cyclization reaction. Purify the precursor by recrystallization if necessary. |
| Inactive Cyclizing Agent | Polyphosphoric acid and Eaton's reagent are hygroscopic and can lose activity upon exposure to moisture. Use freshly opened or properly stored reagents. For Eaton's reagent, consider preparing it fresh. |
| Insufficiently Strong Acidic Conditions | The intramolecular Friedel-Crafts reaction requires a strong acid to proceed. If using a milder reagent, a higher temperature or longer reaction time may be necessary. |
| Reaction Temperature Too Low | While high temperatures can lead to side reactions, the activation energy for the cyclization must be overcome. If the reaction is not proceeding, a modest increase in temperature may be required. Monitor the reaction closely for the formation of byproducts. |
Issue 2: Formation of Significant Byproducts
| Possible Cause | Suggested Solution |
| Formation of 6-Bromothiochromen-4-one | As discussed in the FAQs, this is a common issue. To reiterate, try lowering the reaction temperature, minimizing the reaction time, and considering a milder cyclizing agent. |
| Polymerization/Charring | This can occur at excessively high temperatures or with prolonged reaction times in the presence of strong acids. Reduce the reaction temperature and ensure efficient stirring to prevent localized overheating. Adding the precursor dropwise to the hot acid can also help control the reaction. |
| Intermolecular Reactions | At high concentrations, the precursor may react with another molecule instead of cyclizing. While less common for intramolecular reactions that form 6-membered rings, if suspected, perform the reaction under more dilute conditions. |
Experimental Protocols
Protocol 1: Synthesis of 3-(4-bromophenylthio)propanoic acid
This protocol describes the synthesis of the precursor required for the cyclization reaction.
Materials:
-
4-bromothiophenol
-
3-chloropropanoic acid
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl)
-
Ethanol (optional, for dissolving the thiophenol)
Procedure:
-
In a round-bottom flask, dissolve sodium hydroxide in water to create a basic solution.
-
Add 4-bromothiophenol to the basic solution. If the thiophenol is not readily soluble, a small amount of ethanol can be added to aid dissolution.
-
To this solution, add 3-chloropropanoic acid portion-wise while stirring.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 1-2.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent like an ethanol/water mixture.
Protocol 2: Intramolecular Friedel-Crafts Cyclization to this compound
This protocol provides a general procedure for the cyclization of 3-(4-bromophenylthio)propanoic acid. The choice of cyclizing agent can be varied.
Materials:
-
3-(4-bromophenylthio)propanoic acid
-
Cyclizing agent (Polyphosphoric acid, Eaton's reagent, or Methanesulfonic acid)
-
Dichloromethane (DCM, optional, for easier handling of PPA)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Place the cyclizing agent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. If using PPA, a small amount of DCM can be added to reduce viscosity and improve stirring at the initial stage.
-
Heat the cyclizing agent to the desired reaction temperature (see table below for suggestions).
-
Add the 3-(4-bromophenylthio)propanoic acid portion-wise to the hot acid with vigorous stirring.
-
Maintain the reaction at the set temperature and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice to quench the reaction.
-
Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Wash the combined organic extracts with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation
Table 1: Comparison of Cyclizing Agents for the Synthesis of Thiochroman-4-ones and Thiochromen-4-ones
| Cyclizing Agent | Substrate | Product | Yield (%) | Temperature (°C) | Time (h) | Reference |
| Polyphosphoric Acid (PPA) | 3-(4-bromophenylthio)propanoic acid | 6-Bromothiochromen-4-one | 58 | 100 | 12 | [1] |
| Eaton's Reagent | Phenylacetamide derivatives | Tetrahydroisoquinolin-3-ones | Good to Excellent | 80 | 2 | N/A |
| Methanesulfonic Acid | 3-Arylpropanoic acids | 1-Indanones | Good to Excellent | Elevated | Variable | N/A |
| Fuming Sulfuric Acid | β-Arylthiopropanoic acids | Thiochroman-4-ones | Excellent | Room Temp | Variable | [2] |
Note: Yields for Eaton's Reagent and Methanesulfonic Acid are for analogous cyclizations and may vary for the synthesis of this compound.
Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for the two-step synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A logical flowchart for troubleshooting low or no yield in the synthesis of this compound.
References
Technical Support Center: Thiochromanone Synthesis via Friedel-Crafts Reaction
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the Friedel-Crafts synthesis of thiochromanones.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My intramolecular Friedel-Crafts reaction to form a thiochromanone is resulting in a very low yield or failing completely. What are the most common causes?
A1: Low or no yield in the intramolecular Friedel-Crafts acylation for thiochromanone synthesis can be attributed to several critical factors:
-
Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution. If the aromatic ring of your 3-(arylthio)propanoic acid precursor contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), it will be deactivated, hindering or preventing the cyclization.[1][2] The reaction works best with electron-donating or weakly deactivating groups on the aromatic ring.[3][4]
-
Catalyst Inactivity: Lewis acid catalysts, most commonly aluminum chloride (AlCl₃), are extremely sensitive to moisture.[1][2][5] Any water in your glassware, solvents, or reagents will react with and deactivate the catalyst. It is crucial to maintain strictly anhydrous conditions.[2][5]
-
Insufficient Catalyst: The thiochromanone product, a ketone, can form a stable complex with the Lewis acid catalyst.[1][2][6] This complexation removes the catalyst from the reaction cycle. Therefore, a stoichiometric amount (or even a slight excess) of the Lewis acid is often required, rather than a catalytic amount.[2][6][7]
-
Sub-optimal Reaction Temperature: Temperature plays a significant role in reaction efficiency. Some reactions may require heating to overcome the activation energy, while excessively high temperatures can lead to decomposition and side reactions.[1][7] For the synthesis of thiochromen-4-ones from (Z)-3-arylthioacrylic acids, a temperature of 100 °C with sulfuric acid was found to be effective.[4][8][9]
-
Poor Reagent Quality: The purity of the starting 3-(arylthio)propanoic acid is crucial. Impurities can interfere with the reaction, leading to byproducts and lower yields.[1]
Issue 2: Formation of Multiple Products or Byproducts
Q2: I'm observing the formation of multiple products or significant byproducts in my reaction mixture. What could be the cause?
A2: While Friedel-Crafts acylation is generally less prone to poly-substitution than alkylation because the resulting ketone is deactivating, side reactions can still occur.[10]
-
Intermolecular Acylation: If the reaction concentration is too high, intermolecular acylation between two molecules of the starting material can compete with the desired intramolecular cyclization, leading to polymeric materials.
-
Alternative Cyclization Pathways: Depending on the substrate and conditions, there might be alternative, undesired cyclization pathways.
-
Decomposition: Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can lead to the decomposition of starting materials or the final product.[1][7]
To mitigate these issues, try running the reaction under more dilute conditions to favor the intramolecular pathway and optimize the reaction temperature and time.
Issue 3: Catalyst-Related Problems
Q3: My reaction mixture is turning dark and forming a tarry substance. What is happening?
A3: The formation of dark, tarry material is often a sign of side reactions or decomposition, which can be caused by:
-
Reactive Substrates: Highly activated aromatic rings may be prone to polymerization or other side reactions under strong Lewis acid conditions.[2]
-
High Temperatures: As mentioned, excessive heat can cause decomposition of sensitive organic molecules.[7]
-
Moisture Contamination: The presence of water can lead to uncontrolled side reactions and catalyst decomposition, contributing to the formation of tar.[2][5]
To resolve this, ensure your reagents and solvents are pure and anhydrous, and consider running the reaction at a lower temperature.
Data Presentation
Table 1: Effect of Aromatic Ring Substituents on Thiochromanone Yield
This table summarizes the yields of various substituted thiochromanones synthesized via a one-pot reaction from the corresponding 3-(arylthiol)propanoic acids.
| Substituent on Aromatic Ring | Product | Yield (%) |
| H | 4H-Thiochromen-4-one | 69%[8] |
| 6-Methyl | 6-Methylthiochromen-4-one | 72%[8] |
| 6-Bromo | 6-Bromothiochromen-4-one | 58%[8] |
| Various electron-donating groups | Substituted Thiochromones | 63-72%[9] |
| Various electron-withdrawing groups | Substituted Thiochromones | 55-81%[9] |
The data indicates that both electron-donating and electron-withdrawing groups are tolerated, though yields can vary.[4][9]
Experimental Protocols
Protocol 1: General Procedure for Intramolecular Friedel-Crafts Acylation for Thiochroman-4-one Synthesis
This protocol is a general guideline for the synthesis of thiochroman-4-ones from 3-(arylthio)propanoic acids.
Materials:
-
3-(Arylthio)propanoic acid derivative
-
Lewis Acid (e.g., Aluminum Chloride, AlCl₃)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Carbon Disulfide (CS₂))
-
Thionyl chloride (SOCl₂) or Oxalyl chloride (optional, for forming acyl chloride in situ)
-
Ice, concentrated HCl for workup
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Preparation (Strictly Anhydrous): Ensure all glassware is oven-dried or flame-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Acid Chloride Formation (Optional but Recommended): In a round-bottom flask, dissolve the 3-(arylthio)propanoic acid (1.0 eq) in anhydrous DCM. Add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C. Allow the reaction to stir at room temperature for 1-2 hours or until gas evolution ceases. Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride.
-
Friedel-Crafts Reaction: Suspend anhydrous AlCl₃ (1.1 - 1.5 eq) in anhydrous DCM in a separate flask under an inert atmosphere. Cool the suspension to 0 °C in an ice bath.[2]
-
Substrate Addition: Dissolve the crude acyl chloride from step 2 in anhydrous DCM and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.[2]
-
Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes, then warm to room temperature or heat to reflux as required. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench it by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[5][7]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2-3 times).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[2]
Visualizations
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting low yields.
Intramolecular Friedel-Crafts Acylation Mechanism
Caption: The role of the Lewis acid in generating the electrophile.
Substrate Electronics and Reaction Feasibility
Caption: Relationship between ring substituents and expected yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Investigation of electronic effects on the intramolecular Friedel-Crafts acylation reactions in the synthesis of thiochromones - American Chemical Society [acs.digitellinc.com]
- 4. preprints.org [preprints.org]
- 5. benchchem.com [benchchem.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids [mdpi.com]
- 9. preprints.org [preprints.org]
- 10. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for 6-Bromothiochroman-4-one synthesis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromothiochroman-4-one. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and reliable method for synthesizing this compound involves a two-step process:
-
Formation of 3-(4-bromophenylthio)propanoic acid: This intermediate is typically prepared via a Michael addition of 4-bromothiophenol to acrylic acid or by the reaction of 4-bromothiophenol with 3-chloropropanoic acid under basic conditions.
-
Intramolecular Friedel-Crafts Cyclization: The resulting 3-(4-bromophenylthio)propanoic acid is then cyclized in the presence of a strong acid catalyst to yield the final product, this compound.
Q2: Are there alternative synthetic strategies for this compound?
Yes, an alternative approach involves the synthesis of 6-Bromothiochromen-4-one, the unsaturated analog, followed by a reduction step.
-
Synthesis of 6-Bromothiochromen-4-one: This can be achieved through a one-pot reaction from 3-(4-bromophenylthio)propanoic acid using a dehydrating agent and a cyclizing agent.
-
Reduction: The resulting 6-Bromothiochromen-4-one is then selectively reduced to this compound, typically through catalytic hydrogenation, which reduces the carbon-carbon double bond while leaving the carbonyl group intact.
Q3: What are the critical parameters to control during the Friedel-Crafts cyclization?
The success of the intramolecular Friedel-Crafts cyclization is highly dependent on several factors:
-
Choice and Concentration of Acid Catalyst: Polyphosphoric acid (PPA) and methanesulfonic acid are commonly used. The concentration of the acid is crucial; insufficient acid will lead to an incomplete reaction, while excessive amounts can promote side reactions.
-
Reaction Temperature: The optimal temperature is critical for achieving a good yield and minimizing the formation of byproducts. The temperature should be carefully controlled and optimized for the specific substrate and catalyst system.
-
Reaction Time: Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time. Prolonged reaction times can lead to degradation of the product.
-
Anhydrous Conditions: The presence of water can deactivate the acid catalyst and lead to lower yields. Therefore, it is crucial to use anhydrous solvents and reagents and to protect the reaction from atmospheric moisture.
Q4: How can I purify the final product, this compound?
Purification is typically achieved through column chromatography on silica gel. A common eluent system is a mixture of hexanes and ethyl acetate. The fractions containing the pure product can be identified by TLC, and the solvent is then removed under reduced pressure to yield the purified this compound. Recrystallization from a suitable solvent system can be employed for further purification if necessary.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low or No Yield of this compound in the Cyclization Step
| Possible Cause | Troubleshooting Suggestion |
| Inactive Catalyst | Use fresh, high-purity acid catalyst. Ensure anhydrous conditions as moisture can deactivate the catalyst. |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress by TLC. |
| Incomplete Reaction | Extend the reaction time. Monitor the disappearance of the starting material by TLC. |
| Poor Quality Starting Material | Ensure the purity of 3-(4-bromophenylthio)propanoic acid. Impurities can interfere with the cyclization. |
| Incorrect Stoichiometry | Optimize the molar ratio of the substrate to the acid catalyst. |
Problem 2: Formation of Significant Side Products
| Possible Cause | Troubleshooting Suggestion |
| Reaction Temperature is Too High | Lower the reaction temperature. High temperatures can lead to charring and the formation of polymeric byproducts. |
| Prolonged Reaction Time | Optimize the reaction time by closely monitoring the reaction. Stop the reaction as soon as the starting material is consumed. |
| Intermolecular Reactions | If the concentration of the starting material is too high, intermolecular side reactions can occur. Consider performing the reaction under more dilute conditions. |
| Oxidation of the Thioether | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the sulfur atom. |
Problem 3: Difficulty in Purifying the Final Product
| Possible Cause | Troubleshooting Suggestion |
| Co-elution of Impurities | Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve better separation. |
| Oily Product | If the product is an oil and difficult to handle, try to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. |
| Residual Acid Catalyst | During the work-up, ensure the reaction mixture is thoroughly neutralized and washed to remove any residual acid. |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of Substituted Thiochromen-4-ones
| Entry | Reactant | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 3-(4-bromophenylthio)propanoic acid | PPA | Dichloromethane | 100 | 12 | 58 |
| 2 | 3-(4-chlorophenylthio)propanoic acid | PPA | Dichloromethane | 100 | 12 | 60 |
| 3 | 3-(4-fluorophenylthio)propanoic acid | PPA | Dichloromethane | 100 | 12 | 55 |
| 4 | 3-(p-tolylthio)propanoic acid | PPA | Dichloromethane | 100 | 12 | 72 |
Data extracted from a study on the one-pot synthesis of thiochromen-4-ones.
Experimental Protocols
Protocol 1: Synthesis of 3-(4-bromophenylthio)propanoic acid
-
To a solution of 4-bromothiophenol (1.0 eq) in a suitable solvent (e.g., ethanol), add a base such as sodium hydroxide (1.1 eq).
-
To this solution, add 3-chloropropanoic acid (1.05 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
After completion, neutralize the reaction mixture with an aqueous acid solution (e.g., 1M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Intramolecular Friedel-Crafts Cyclization to this compound
-
To a flask containing polyphosphoric acid (PPA) (10-20 times the weight of the starting material), add 3-(4-bromophenylthio)propanoic acid (1.0 eq) portion-wise with stirring.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the optimized reaction time (monitor by TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with a saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system.
Protocol 3: Catalytic Hydrogenation of 6-Bromothiochromen-4-one
-
Dissolve 6-Bromothiochromen-4-one (1.0 eq) in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a catalytic amount of palladium on carbon (Pd/C) (e.g., 5-10 mol%).
-
Subject the reaction mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography if necessary.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis issues.
Solubility issues of 6-Bromothiochroman-4-one in biological assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential solubility issues of 6-Bromothiochroman-4-one in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential biological activities?
This compound is a sulfur-containing heterocyclic compound.[1][2] Derivatives of thiochroman-4-one have been investigated for a variety of biological activities, including antibacterial and antifungal properties.[1][3][4]
Q2: I'm observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What is the likely cause?
This is a common issue for hydrophobic compounds like this compound. The precipitation, often called "crashing out," occurs when the compound's concentration exceeds its solubility limit in the aqueous environment of the assay buffer upon dilution from a high-concentration organic stock solution, such as DMSO.[5][6][7]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
For in vitro assays, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for creating high-concentration stock solutions of hydrophobic compounds.[7][8][9][10] It is crucial to use anhydrous, high-purity DMSO to prevent moisture absorption, which can negatively affect the solubility of hydrophobic compounds.[6][11]
Q4: What is the maximum final concentration of DMSO that is safe for my cell-based assay?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept at or below 0.5%.[6][7][9][10] However, the tolerance to DMSO can be cell-line dependent, so it is best to perform a vehicle control experiment to determine the optimal concentration for your specific assay.[6]
Q5: Could the temperature of my media be affecting the solubility of this compound?
Yes, temperature can influence solubility. Adding a compound to cold media can decrease its solubility.[5] It is recommended to use pre-warmed (37°C) cell culture media for dilutions to enhance solubility and prevent precipitation.[5][12]
Troubleshooting Guide
Issue 1: Immediate Precipitation Upon Dilution
Symptom: A visible precipitate or cloudiness forms immediately after adding the this compound DMSO stock solution to the aqueous assay buffer or cell culture medium.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound exceeds its aqueous solubility limit.[5] | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium.[5] |
| Rapid Dilution ("Solvent Shock") | Adding a concentrated stock solution directly to a large volume of aqueous medium causes a rapid solvent exchange, leading to precipitation.[11] | Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.[5][12] Add the compound dropwise while gently vortexing the media to ensure rapid dispersion.[6][13] |
| Low Temperature of Media | The solubility of many compounds decreases at lower temperatures.[5] | Always use pre-warmed (37°C) cell culture media for your dilutions.[5][12] |
| High Solvent Concentration | The final concentration of DMSO in the assay may be too high, affecting the properties of the aqueous solution. | Prepare a higher concentration stock solution in DMSO to allow for a greater dilution factor, thus keeping the final DMSO concentration low (ideally ≤0.5%).[7][14] |
Issue 2: Precipitation Over Time in the Incubator
Symptom: The solution is initially clear after dilution, but a precipitate (crystalline or cloudy) appears after several hours or days of incubation.
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | The compound may not be stable in the aqueous environment at 37°C for extended periods. | If compound instability is suspected, consider reducing the incubation time or preparing fresh media with the compound more frequently. |
| pH Shift in Medium | Cellular metabolism can produce acidic byproducts, lowering the medium's pH and affecting the solubility of pH-sensitive compounds.[11] | Monitor the pH of your culture medium. Ensure the incubator's CO₂ levels are correctly calibrated to maintain a stable pH.[11] |
| Interaction with Media Components | The compound may interact with salts, proteins, or other components in the culture medium over time, leading to the formation of insoluble complexes.[11] | If using a serum-containing medium, consider potential interactions with serum proteins.[14] Reducing the serum percentage or using a serum-free medium might alter solubility.[11] |
| Media Evaporation | Evaporation from culture plates during long-term incubation can concentrate all media components, including the compound, potentially exceeding its solubility limit.[5] | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[5] |
| Freeze-Thaw Cycles of Stock | Repeated freeze-thaw cycles of the DMSO stock solution can lead to compound precipitation within the stock, which then affects subsequent dilutions.[8][14] | Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[8][14] |
Quantitative Data Summary
As there is no publicly available quantitative solubility data for this compound, the following table presents a hypothetical example of how to structure such data. It is recommended that researchers determine the solubility of this compound in their specific assay systems empirically.
Table 1: Hypothetical Solubility of this compound in Various Solvents
| Solvent | Solubility (mM) | Notes |
| DMSO | >100 | Forms a clear solution. |
| Ethanol | ~25 | May require gentle warming to fully dissolve. |
| PBS (pH 7.4) | <0.01 | Practically insoluble. |
| Cell Culture Medium + 10% FBS | 0.05 | Solubility may be slightly enhanced by serum proteins. |
| Cell Culture Medium (serum-free) | 0.02 | Lower solubility compared to serum-containing medium. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution of this compound in DMSO
-
Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.
-
Weigh: Carefully weigh the desired amount of the compound.
-
Dissolve: Add the appropriate volume of anhydrous, high-purity DMSO to achieve a 100 mM concentration.
-
Mix: Vortex the solution vigorously until the compound is completely dissolved.[13] If necessary, use a brief sonication in a water bath to aid dissolution.[8] Gentle warming in a 37°C water bath can also be applied cautiously.[8]
-
Inspect: Visually confirm that the solution is clear and free of any particulates.
-
Aliquot and Store: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[8][14] Store at -20°C or -80°C, protected from light.[9][13]
Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Medium
-
Prepare Stock: Use a 100 mM stock solution of this compound in DMSO.
-
Serial Dilutions: Prepare a series of 2-fold dilutions of your compound in your complete cell culture medium (pre-warmed to 37°C). Start from a concentration higher than your intended highest experimental concentration (e.g., 200 µM).
-
Incubate: Incubate the dilutions under the same conditions as your planned experiment (e.g., 37°C, 5% CO₂).
-
Visual Inspection: Visually inspect each dilution for any signs of precipitation (cloudiness, visible particles) immediately after preparation and at time points relevant to your experiment (e.g., 1, 4, 24, 48 hours).
-
Microscopic Examination: To detect microprecipitates, examine a small aliquot from each dilution under a microscope.
-
Determine Limit: The highest concentration that remains clear and free of precipitate is your maximum working soluble concentration.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: A generic kinase signaling pathway potentially targeted by inhibitors.
References
- 1. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Bromo-2,3-dihydro-4H-1-benzothiopyran-4-one | C9H7BrOS | CID 13953736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Stability of 6-Bromothiochroman-4-one in different solvents
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 6-Bromothiochroman-4-one. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its use and storage.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, it is recommended to keep this compound in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area. Storage at 2-8°C is advisable to minimize potential degradation.
Q2: I am observing variability in my experimental results. Could the stability of my this compound stock solution be the issue?
A2: Yes, the stability of your stock solution could be a significant factor. The stability of this compound in solution is dependent on the solvent, concentration, and storage conditions (light and temperature). It is recommended to prepare fresh stock solutions for sensitive experiments or to validate the stability of your stock solution over time using analytical methods like HPLC.
Q3: What are the initial signs of degradation of this compound?
A3: Visual signs of degradation in the solid state can include a change in color or the appearance of clumping. In solution, degradation may be indicated by a color change or the formation of precipitates. However, significant degradation can occur without any visible changes. Therefore, analytical confirmation is crucial.
Q4: Which solvents are recommended for preparing stock solutions of this compound?
A4: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are commonly used solvents for preparing stock solutions of this compound due to its good solubility. For aqueous-based assays, it is crucial to ensure that the final concentration of the organic solvent is compatible with the experimental system. The stability in protic solvents like methanol and ethanol may be lower, and should be evaluated for your specific application.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent Assay Results | Degradation of this compound in stock or working solutions. | Prepare fresh solutions before each experiment. Perform a stability study of your stock solution under your storage conditions (see Experimental Protocols). Analyze the purity of your compound using HPLC or LC-MS. |
| Appearance of Unexpected Peaks in Chromatography | Formation of degradation products. | Conduct forced degradation studies to identify potential degradation products and establish their chromatographic profiles. This will help in developing a stability-indicating analytical method. |
| Low Yield in a Synthetic Step Involving this compound | Instability of the compound under the reaction conditions (e.g., pH, temperature, presence of oxidizing/reducing agents). | Evaluate the stability of this compound under your specific reaction conditions before proceeding with the synthesis. Consider using milder reaction conditions or protecting groups if necessary. |
| Precipitation in Aqueous Buffers | Low aqueous solubility of this compound. | Ensure the final concentration of the organic solvent from your stock solution is low enough to maintain solubility. The use of co-solvents or solubility enhancers may be necessary, but their impact on compound stability should be assessed. |
Stability of this compound in Different Solvents
The stability of this compound is influenced by the solvent's polarity, proticity, and the presence of dissolved gases or impurities. The following table summarizes the expected stability based on general chemical principles for thiochromanone structures. Note: This data is predictive and should be confirmed experimentally.
| Solvent | Solvent Type | Expected Stability (at Room Temperature, protected from light) | Potential Degradation Pathways |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Minimal degradation expected over several weeks. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Minimal degradation expected over several weeks. |
| Acetonitrile (ACN) | Polar Aprotic | Moderate | Potential for slow degradation over time. |
| Methanol (MeOH) | Polar Protic | Moderate to Low | Susceptible to nucleophilic attack by the solvent, potentially leading to ring-opening or other reactions, especially over extended periods. |
| Ethanol (EtOH) | Polar Protic | Moderate to Low | Similar to methanol, potential for reaction with the solvent. |
| Water (Aqueous Buffers) | Polar Protic | pH-dependent | Stability is highly dependent on the pH. Degradation is expected to be faster at acidic and basic pH compared to neutral conditions. |
| Dichloromethane (DCM) | Nonpolar Aprotic | High | Generally stable for short-term use in synthetic procedures. |
| Chloroform | Nonpolar Aprotic | High | Similar to DCM, suitable for short-term applications. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO or DMF
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Vortex mixer
-
Amber glass vials for storage
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Accurately weigh the desired amount of this compound using an analytical balance.
-
Transfer the weighed compound to a volumetric flask of the appropriate size.
-
Add a small amount of the chosen solvent (e.g., DMSO) to dissolve the compound.
-
Gently vortex the flask until the solid is completely dissolved.
-
Add the solvent to the flask up to the calibration mark.
-
Mix the solution thoroughly by inverting the flask several times.
-
Aliquot the stock solution into amber glass vials to minimize exposure to light and repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[1][2]
1. General Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent where it is known to be relatively stable, such as acetonitrile or a mixture of acetonitrile and water, at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C for 24 hours.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase for analysis.
-
-
Basic Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide.
-
Keep the solution at room temperature and monitor the degradation.
-
At various time points (e.g., 0, 1, 2, 4, 8 hours), withdraw a sample, neutralize it with 0.1 M hydrochloric acid, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At various time points, withdraw a sample and dilute with the mobile phase for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of solid this compound in a hot air oven at 60°C for 48 hours.
-
After exposure, dissolve the sample in a suitable solvent and analyze.
-
-
Photolytic Degradation (Solution):
-
Expose the stock solution in a transparent container to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample in the dark.
-
Analyze both the exposed and control samples at appropriate time intervals.
-
3. Analysis: Analyze all samples using a validated stability-indicating HPLC method with a UV detector. The use of a mass spectrometer (LC-MS) is highly recommended for the identification of degradation products.
Visualizations
Caption: Experimental workflow for the forced degradation study of this compound.
Caption: Plausible degradation pathways of this compound under hydrolytic and oxidative stress.
References
Technical Support Center: Purification of 6-Bromothiochroman-4-one and Its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 6-Bromothiochroman-4-one and its derivatives.
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address specific issues that may arise during your experiments.
Column Chromatography Issues
Question 1: I am getting poor separation of my this compound from impurities during column chromatography. What can I do?
Answer: Poor separation is a common issue and can be addressed by optimizing several parameters of your flash chromatography protocol.
-
Solvent System: The most commonly reported solvent system for the purification of this compound and its derivatives is a mixture of ethyl acetate and hexanes.[1] The polarity of the eluent is critical. Start with a low polarity mixture (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity.[1]
-
TLC Analysis: Before running the column, perform a thorough TLC analysis to determine the optimal solvent system. Aim for an Rf value of 0.2-0.3 for the desired compound to ensure good separation. Use a UV lamp (254 nm) for visualization. You can also use staining agents like potassium permanganate or phosphomolybdic acid for compounds that are not UV-active.[1]
-
Column Packing: Ensure your column is packed uniformly to avoid channeling, which leads to poor separation.
-
Loading Technique: For optimal separation, load your crude product onto the column in a minimal amount of solvent. Dry loading, where the crude material is adsorbed onto a small amount of silica gel before being added to the column, is often a superior method for achieving a concentrated starting band.
Question 2: My this compound appears to be degrading on the silica gel column. How can I prevent this?
Answer: Degradation on silica gel can be a significant challenge, especially for sensitive compounds. Brominated aromatic compounds can be susceptible to degradation under certain conditions.
-
Deactivation of Silica Gel: Silica gel is acidic and can cause the degradation of acid-sensitive compounds. You can neutralize the silica gel by pre-treating it with a base, such as triethylamine, before packing the column.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation to minimize the time the compound is in contact with the silica gel.
-
Potential for Dehalogenation: Brominated aromatic compounds can undergo dehalogenation.[2] This can be exacerbated by prolonged exposure to silica gel or the presence of certain impurities. If you suspect dehalogenation, analyze your fractions for the presence of the debrominated analog, thiochroman-4-one.
Crystallization Challenges
Question 3: I am unable to crystallize my purified this compound. It keeps oiling out. What should I do?
Answer: "Oiling out" is a common problem in crystallization and occurs when the compound comes out of solution above its melting point or when the solution is too concentrated.
-
Solvent Choice: The choice of solvent is critical. For sulfur-containing heterocycles, a single solvent or a binary solvent system is often used. You can try dissolving your compound in a good solvent (e.g., dichloromethane, ethyl acetate) and then slowly adding a poor solvent (e.g., hexanes, pentane) until turbidity is observed.
-
Cooling Rate: Slow cooling is crucial for the formation of well-defined crystals. Allow the solution to cool to room temperature slowly before placing it in a refrigerator or ice bath.
-
Inducing Crystallization: If crystals do not form spontaneously, you can try to induce crystallization by:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.
-
Seeding: Add a single, pure crystal of your compound to the solution.
-
-
Purity: Impurities can significantly inhibit crystallization. Ensure your compound is of high purity before attempting crystallization.
Question 4: My recrystallized this compound is still colored. How can I decolorize it?
Answer: The presence of color indicates impurities.
-
Activated Charcoal: You can treat a solution of your compound with a small amount of activated charcoal to adsorb the colored impurities. After a short period of heating, the charcoal is removed by hot filtration. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.[3]
-
Repeat Crystallization: A second recrystallization is often effective at removing residual colored impurities.[3]
Data Presentation
The following table summarizes typical purification parameters for this compound derivatives found in the literature.
| Compound | Purification Method | Solvent System (v/v) | Yield (%) | Reference |
| 6-Bromothiochromen-4-one | Flash Column Chromatography | 5-10% Ethyl Acetate/Hexanes | 58 | [1] |
| 6-Chlorothiochromen-4-one | Flash Column Chromatography | 5-10% Ethyl Acetate/Hexanes | 60 | [1] |
| 6-Fluorothiochromen-4-one | Flash Column Chromatography | 5-10% Ethyl Acetate/Hexanes | 55 | [1] |
| 6-tert-Butylthiochromen-4-one | Flash Column Chromatography | 5-10% Ethyl Acetate/Hexanes | 65 | [1] |
Experimental Protocols
Protocol 1: Flash Column Chromatography of this compound
This protocol is a general guideline for the purification of this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Ethyl acetate (ACS grade)
-
Hexanes (ACS grade)
-
TLC plates (silica gel 60 F254)
-
Glass column
-
Compressed air or nitrogen source (optional)
Procedure:
-
TLC Analysis: Determine the optimal eluent composition by running TLC plates of the crude material in various ratios of ethyl acetate/hexanes. Aim for an Rf of 0.2-0.3 for the product.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and carefully pack the column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, perform a dry load by adsorbing the crude product onto a small amount of silica gel.
-
Elution: Begin elution with the low-polarity solvent system determined by TLC. Gradually increase the polarity by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
Protocol 2: Recrystallization of this compound
This protocol provides a general procedure for the recrystallization of purified this compound.
Materials:
-
Purified this compound
-
Appropriate solvent(s) (e.g., ethanol, ethyl acetate, hexanes)
-
Erlenmeyer flask
-
Heating source (hot plate or water bath)
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the this compound in the minimum amount of a suitable hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, place the flask in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: A typical workflow for the purification of this compound.
Caption: A troubleshooting decision tree for common purification challenges.
References
Preventing degradation of 6-Bromothiochroman-4-one during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromothiochroman-4-one. The information is designed to help prevent degradation of the compound during storage and experimental use.
Troubleshooting Guides
This section addresses specific issues that users may encounter, providing potential causes and solutions.
Issue 1: Visible Color Change of the Compound from Light Yellow to Brownish.
-
Potential Cause 1: Exposure to Light. As an alpha-haloketone, this compound is susceptible to photodegradation. Light can initiate the cleavage of the carbon-bromine bond, leading to the formation of radical species that can polymerize and cause discoloration.
-
Solution: Store the compound in an amber or opaque vial to protect it from light. Work with the compound in a fume hood with the sash down to minimize exposure to ambient light.
-
Potential Cause 2: Oxidation. The thioether moiety in the thiochromanone ring is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones, potentially causing a color change. This can be accelerated by exposure to air (oxygen) and certain contaminants.
-
Solution: Store the compound under an inert atmosphere (e.g., argon or nitrogen). Ensure the container is tightly sealed after each use to minimize exposure to air.
-
Potential Cause 3: Acid-Catalyzed Degradation. Traces of acidic impurities can catalyze the degradation of alpha-haloketones, leading to the elimination of hydrogen bromide and subsequent polymerization.
-
Solution: Ensure all glassware and spatulas used for handling are clean and free of acidic residues. Store the compound away from acidic vapors.
Issue 2: Inconsistent or Poor Results in Subsequent Reactions.
-
Potential Cause 1: Degradation of the Starting Material. If the this compound has degraded, its purity will be lower than expected, leading to lower yields or the formation of unexpected byproducts in your reaction.
-
Solution: Before use, assess the purity of the compound using an appropriate analytical technique such as HPLC or ¹H NMR (see Experimental Protocols section). If the purity is compromised, it is recommended to purify the compound by recrystallization or chromatography before use.
-
Potential Cause 2: Presence of Water. While a small amount of water has been suggested to stabilize some alpha-haloketones, excess moisture can lead to hydrolysis, especially under non-neutral pH conditions.
-
Solution: Store the compound in a desiccator over a suitable drying agent. Handle the compound in a dry environment.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored under the following conditions, summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Reduces the rate of potential decomposition reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the thioether. |
| Light | Protected from light (Amber vial) | Prevents photodegradation. |
| Humidity | Dry (Desiccator) | Minimizes potential hydrolysis. |
| Container | Tightly sealed, non-metallic lid | Prevents exposure to air and moisture, and avoids potential reaction with metals.[1] |
Q2: What are the likely degradation products of this compound?
A2: Based on the chemical structure of this compound, the primary degradation pathways are expected to be hydrolysis, oxidation, and elimination/polymerization. The potential degradation products are listed in the table below.
| Degradation Pathway | Potential Degradation Product(s) |
| Hydrolysis | 6-Bromo-4-hydroxythiochromene |
| Oxidation | This compound S-oxide, this compound S,S-dioxide |
| Elimination | 6-Bromothiochromene, followed by polymerization |
Q3: How can I check the purity of my this compound sample?
A3: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is ideal for routine quantitative analysis of non-volatile impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for identifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can provide an absolute purity value and structural confirmation.[2] Detailed protocols are provided in the Experimental Protocols section.
Q4: Is it necessary to purify this compound before use?
A4: It is highly recommended to assess the purity of the compound before use, especially if it has been stored for an extended period or if you observe any visual changes. If the purity is below the required specification for your experiment, purification is necessary to ensure reliable and reproducible results.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the stability and purity of this compound.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantitative analysis of this compound and its non-volatile degradation products.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 40% B5-20 min: 40-90% B20-25 min: 90% B25-26 min: 90-40% B26-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Acetonitrile |
Protocol 2: Identification of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is useful for identifying potential volatile degradation products or residual solvents.
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | m/z 40-450 |
| Sample Preparation | 1 mg/mL in Dichloromethane |
Protocol 3: Structural Confirmation and Purity by ¹H NMR Spectroscopy
This technique provides structural information and can be used for quantitative analysis with an internal standard.
| Parameter | Condition |
| Spectrometer | 400 MHz or higher |
| Solvent | Chloroform-d (CDCl₃) |
| Internal Standard | (Optional for qNMR) e.g., 1,3,5-Trimethoxybenzene |
| Sample Preparation | Dissolve ~5 mg of the compound in ~0.7 mL of CDCl₃ |
Visualizations
The following diagrams illustrate key concepts related to the degradation and analysis of this compound.
Caption: Logical relationship between storage conditions and compound stability.
Caption: Troubleshooting workflow for suspected compound degradation.
References
Scaling up the synthesis of 6-Bromothiochroman-4-one for preclinical studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide for scaling up the synthesis of 6-Bromothiochroman-4-one for preclinical studies. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges that may be encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing this compound?
A1: The most common and reliable method for synthesizing this compound is a two-step process. The first step involves the reaction of 4-bromothiophenol with either acrylic acid or 3-chloropropionic acid to form the intermediate, 3-(4-bromophenylthio)propanoic acid. The second step is an intramolecular Friedel-Crafts acylation of this intermediate to yield the final product, this compound.[1][2]
Q2: What are the critical reaction parameters to control during the intramolecular Friedel-Crafts acylation?
A2: The intramolecular Friedel-Crafts acylation is a sensitive reaction. Key parameters to control include:
-
Anhydrous Conditions: The Lewis acid catalyst (e.g., aluminum chloride) and the solvent must be strictly anhydrous to prevent deactivation of the catalyst and unwanted side reactions.
-
Temperature: The reaction is often exothermic. Maintaining a controlled temperature is crucial to prevent side reactions and ensure a good yield.
-
Reaction Time: The reaction should be monitored to determine the optimal time for completion. Over-running the reaction can lead to the formation of impurities.
Q3: What are the common impurities encountered in the synthesis of this compound?
A3: Common impurities can include unreacted starting materials (4-bromothiophenol, 3-(4-bromophenylthio)propanoic acid), polymeric byproducts from intermolecular reactions, and isomers formed due to carbocation rearrangements during the Friedel-Crafts acylation.
Q4: What purification methods are suitable for this compound, especially at a larger scale?
A4: For laboratory-scale purification, silica gel column chromatography is effective. For larger, preclinical scales, recrystallization is often a more practical and scalable method. High-Performance Liquid Chromatography (HPLC) can also be employed for high-purity requirements, and methods for the analysis of thiochroman-4-one using reverse-phase HPLC have been developed.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Yield of 3-(4-bromophenylthio)propanoic acid (Step 1) | Incomplete reaction of 4-bromothiophenol. | Ensure the reaction is stirred efficiently and run for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Decomposition of the product. | Work up the reaction mixture promptly after completion to avoid potential degradation of the product. | |
| Low or No Yield of this compound (Step 2) | Deactivated Lewis acid catalyst (e.g., AlCl₃). | Use freshly opened or properly stored anhydrous aluminum chloride. Ensure all glassware and solvents are thoroughly dried before use. |
| Incorrect reaction temperature. | Carefully control the reaction temperature. For exothermic reactions, consider slow, portion-wise addition of the starting material to the Lewis acid suspension at a low temperature (e.g., 0 °C). | |
| Insufficient amount of Lewis acid. | A stoichiometric amount of the Lewis acid is often required as it complexes with both the starting material and the product.[4] | |
| Formation of a Dark, Tarry Reaction Mixture | Polymerization or decomposition. | This can be caused by excessively high temperatures or the presence of impurities. Ensure strict temperature control and use pure starting materials. |
| Air or moisture contamination. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. | |
| Product is Difficult to Purify | Presence of multiple byproducts. | Optimize the reaction conditions (temperature, reaction time, stoichiometry of reagents) to minimize the formation of impurities. |
| Co-elution of impurities during column chromatography. | Experiment with different solvent systems for column chromatography to improve separation. Consider using a different purification technique like recrystallization. | |
| Inconsistent Results Upon Scale-Up | Inefficient heat transfer in larger reactors. | Ensure adequate stirring and cooling capacity for the larger reaction vessel to maintain the optimal temperature profile. |
| Mass transfer limitations. | In heterogeneous reactions, ensure efficient mixing to facilitate contact between reactants. |
Experimental Protocols
Step 1: Synthesis of 3-(4-bromophenylthio)propanoic acid
This protocol is a general guideline and may require optimization.
| Reagent | Molar Ratio | Example Quantity (for a 10g scale of product) |
| 4-Bromothiophenol | 1.0 | 15.5 g |
| Acrylic Acid | 1.1 | 6.7 g |
| Triethylamine | 1.2 | 11.2 mL |
| Toluene | - | 150 mL |
Procedure:
-
To a stirred solution of 4-bromothiophenol in toluene, add triethylamine.
-
Slowly add acrylic acid to the mixture at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and wash with 1M HCl, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-(4-bromophenylthio)propanoic acid, which can be used in the next step without further purification or can be recrystallized from a suitable solvent system (e.g., hexane/ethyl acetate).
Step 2: Synthesis of this compound
This protocol is a general guideline and may require optimization.
| Reagent | Molar Ratio | Example Quantity (for a 10g scale of product) |
| 3-(4-bromophenylthio)propanoic acid | 1.0 | 22.5 g |
| Aluminum Chloride (anhydrous) | 1.2 | 16.4 g |
| Dichloromethane (anhydrous) | - | 225 mL |
Procedure:
-
To a suspension of anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere, add a solution of 3-(4-bromophenylthio)propanoic acid in anhydrous dichloromethane dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting workflow for the synthesis.
References
- 1. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Separation of Thiochroman-4-one on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Alternative reagents for the synthesis of thiochroman-4-ones
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of thiochroman-4-ones. This resource addresses common challenges and offers guidance on alternative reagents and reaction optimization.
Troubleshooting Guides & FAQs
This section is designed to provide direct answers to specific issues that may be encountered during the synthesis of thiochroman-4-ones.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing thiochroman-4-ones, and what are their primary advantages and disadvantages?
A1: The most prevalent methods for synthesizing the thiochroman-4-one core are the intramolecular Friedel-Crafts acylation of 3-(arylthio)propanoic acids and the direct reaction of thiophenols with α,β-unsaturated acids.
-
Intramolecular Friedel-Crafts Acylation: This is a widely used two-step process. First, a 3-(arylthio)propanoic acid is synthesized, typically from a thiophenol and a β-halopropionic acid or an acrylic acid derivative.[1] This intermediate is then cyclized using a strong acid catalyst.
-
Advantages: Generally provides moderate to good yields and allows for a wide range of substituents on the aromatic ring.[1][2]
-
Disadvantages: The synthesis of the 3-(arylthio)propanoic acid precursor is an additional step. The strong acids used for cyclization can sometimes lead to side reactions or be difficult to work with.[1]
-
-
Direct Reaction of Thiophenols with α,β-Unsaturated Acids: This is a one-step approach where a thiophenol and an α,β-unsaturated acid (like acrylic acid) react in the presence of a strong acid catalyst to directly form the thiochroman-4-one.[1]
Q2: My intramolecular Friedel-Crafts cyclization is giving a low yield. What are the common causes and how can I improve it?
A2: Low yields in intramolecular Friedel-Crafts acylation of 3-(arylthio)propanoic acids can be attributed to several factors:
-
Deactivated Aromatic Ring: Strongly electron-withdrawing groups on the thiophenol ring can deactivate it towards electrophilic substitution, hindering the cyclization.[4]
-
Suboptimal Catalyst: The choice and quality of the acid catalyst are crucial. Polyphosphoric acid (PPA) and methanesulfonic acid are common choices.[1] The activity of Lewis acids like AlCl₃ can be diminished by moisture.
-
Inappropriate Reaction Temperature and Time: The reaction may require heating to proceed at an adequate rate. However, excessively high temperatures or prolonged reaction times can lead to decomposition and byproduct formation. It is recommended to monitor the reaction progress using Thin Layer Chromatography (TLC).[2]
-
Steric Hindrance: Bulky substituents near the reaction site can impede the intramolecular cyclization.
To improve the yield, consider the following:
-
Optimize the Catalyst: If using PPA, ensure it is fresh and viscous. For Lewis acids, maintain anhydrous conditions. Trying an alternative acid catalyst might also be beneficial.
-
Adjust Reaction Conditions: Systematically vary the temperature and reaction time. Start with the conditions reported in the literature for similar substrates and optimize from there.
-
Purity of Starting Material: Ensure the 3-(arylthio)propanoic acid is pure, as impurities can interfere with the reaction.
Q3: I am observing unexpected byproducts in my reaction mixture. What are they likely to be and how can I minimize their formation?
A3: The formation of byproducts is a common issue, particularly in Friedel-Crafts reactions. Common byproducts include:
-
Polymeric Materials: At high concentrations, intermolecular acylation can compete with the desired intramolecular cyclization, leading to the formation of polymers. Performing the reaction under high-dilution conditions (using a larger volume of solvent) can minimize this.
-
Dealkylation Products: When using substrates with methoxy groups, strong acids like sulfuric acid can sometimes cause demethylation.[3] Using a milder catalyst like PPA may prevent this.
-
Incomplete Cyclization: Unreacted starting material can be a significant impurity if the reaction does not go to completion. Monitor the reaction by TLC to ensure all the starting material is consumed.
Q4: What is the recommended workup procedure for a reaction using Polyphosphoric Acid (PPA)?
A4: PPA is a viscous, sticky substance that can make product isolation challenging. A typical workup procedure involves the following steps:
-
Cool the reaction mixture to room temperature.
-
Carefully and slowly quench the reaction by adding crushed ice or cold water. This is a highly exothermic process and should be done with caution in a well-ventilated fume hood.
-
Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Combine the organic extracts and wash them with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[2]
Q5: How do I choose an appropriate solvent system for purifying my thiochroman-4-one by column chromatography?
A5: The choice of eluent for column chromatography is critical for achieving good separation. A good starting point is a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.
-
Initial Screening: Use Thin Layer Chromatography (TLC) to test different solvent ratios. A good Rf value for the desired product is typically in the range of 0.2-0.4.
-
Typical Solvent Systems: For thiochroman-4-ones, mixtures of hexanes and ethyl acetate are commonly used. For example, a gradient of 5% to 10% ethyl acetate in hexanes is often effective.[2]
-
Polar Compounds: If your product is highly polar, you may need to use a more polar solvent system, such as dichloromethane/methanol.
Data Presentation
The following tables summarize quantitative data for the synthesis of thiochroman-4-ones using various methods and substrates.
Table 1: Comparison of Alternative Reagents for Thiochroman-4-one Synthesis
| Reagent/Method | Starting Materials | Typical Conditions | Yield (%) | Advantages | Disadvantages | Reference(s) |
| Polyphosphoric Acid (PPA) | 3-(Arylthio)propanoic acids | 100 °C, 12 h | 55-81 | Good yields for a variety of substrates. | Viscous, difficult workup. | [2][3] |
| Methanesulfonic Acid | Thiophenol and acrylic acid derivatives | Varies | Low to Moderate | One-pot synthesis. | Often results in lower yields. | [1] |
| Sulfuric Acid | 3-(Arylthio)propanoic acids | Heat | Moderate | Readily available and inexpensive. | Can cause side reactions like demethylation. | [1] |
| Pd(OAc)₂/XPhos/Zn(OTf)₂ | 2-Sulfinyl-thiochromones and arylboronic acids | 80 °C, 6 h | Moderate to Good | Forms 2-aryl-thiochromen-4-ones. | Requires specialized reagents and catalyst. | N/A |
Table 2: Yields of Thiochroman-4-ones with Various Substituents using PPA
| Substituent on Thiophenol | Product | Yield (%) | Reference |
| 4-Methoxy | 6-Methoxy-thiochromen-4-one | 81 | [2] |
| 4-Methyl | 6-Methyl-thiochromen-4-one | 72 | [2] |
| 2-Methyl | 8-Methyl-thiochromen-4-one | 68 | [2] |
| 4-Isopropyl | 6-Isopropyl-thiochromen-4-one | 62 | [2] |
| 4-tert-Butyl | 6-tert-Butyl-thiochromen-4-one | 65 | [2] |
| 4-Fluoro | 6-Fluoro-thiochromen-4-one | 60 | [2] |
| 4-Chloro | 6-Chloro-thiochromen-4-one | 55 | [2] |
| 4-Bromo | 6-Bromo-thiochromen-4-one | 58 | [2] |
| 4-(Trifluoromethyl) | 6-(Trifluoromethyl)thiochromen-4-one | 56 | [2] |
| Unsubstituted | Thiochromen-4-one | 69 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis of thiochroman-4-ones.
Protocol 1: Synthesis of 3-(Arylthio)propanoic Acids
This protocol describes the synthesis of the precursor for the intramolecular Friedel-Crafts acylation.
Materials:
-
Arylthiol (1.0 eq)
-
3-Chloropropanoic acid (1.05 eq)
-
Sodium hydroxide (NaOH)
-
Sodium carbonate (Na₂CO₃)
-
Ethanol (EtOH)
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flask, prepare a solution of NaOH and Na₂CO₃ in water.
-
Add the arylthiol as a solution in ethanol, followed by an aqueous solution of 3-chloropropanoic acid.
-
Stir the reaction mixture at room temperature for 2 hours, then heat to reflux overnight (approximately 12 hours).
-
Cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the aqueous phase to a pH of 1-2 with concentrated HCl.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product.
-
Purify the crude 3-(arylthio)propanoic acid by flash column chromatography.[2]
Protocol 2: One-Pot Synthesis of Thiochromen-4-ones using Polyphosphoric Acid (PPA)
This protocol details the cyclization of 3-(arylthio)propanoic acids to form thiochromen-4-ones.
Materials:
-
3-(Arylthio)propanoic acid (1.0 eq)
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a round-bottom flask containing the 3-(arylthio)propanoic acid, add dichloromethane and an excess of polyphosphoric acid. The DCM helps to dissolve the starting material and mix it with the viscous PPA.
-
Heat the mixture to the boiling point of DCM (40 °C) to distill off the solvent.
-
Increase the temperature to 100 °C and monitor the reaction by TLC until the starting material is completely consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully add a saturated aqueous NaHCO₃ solution dropwise to quench the reaction and stir for 2 hours.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under vacuum.
-
Purify the crude product by flash column chromatography using a mixture of hexanes and ethyl acetate as the eluent to yield the thiochromen-4-one.[2]
Visualizations
The following diagrams illustrate key workflows and logical relationships in the synthesis of thiochroman-4-ones.
References
- 1. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Investigation of electronic effects on the intramolecular Friedel-Crafts acylation reactions in the synthesis of thiochromones - American Chemical Society [acs.digitellinc.com]
Validation & Comparative
A Comparative Analysis of the Leishmanicidal Potential of 6-Bromothiochroman-4-one and Amphotericin B
For Immediate Release: A Comprehensive Guide for Researchers in Drug Development
This publication provides a detailed comparative analysis of the leishmanicidal activity of the investigational compound 6-Bromothiochroman-4-one and the established antifungal and antiprotozoal drug, Amphotericin B. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a side-by-side evaluation of their efficacy, mechanisms of action, and the experimental protocols used for their assessment.
Executive Summary
Leishmaniasis remains a significant global health challenge, necessitating the development of novel, effective, and less toxic therapeutic agents. This guide delves into the leishmanicidal properties of this compound, a member of the thiochroman-4-one class of compounds, and contrasts them with Amphotericin B, a cornerstone in the treatment of severe leishmaniasis. While direct comparative experimental data for this compound is not extensively available, this guide synthesizes existing data on analogous compounds and the well-documented efficacy of Amphotericin B to provide a valuable resource for the research community.
Quantitative Data Summary
The following tables summarize the available quantitative data for Amphotericin B and representative thiochroman-4-one derivatives from in vitro studies. It is important to note that the data for this compound is inferred based on structure-activity relationship (SAR) studies of related compounds, as direct experimental values were not found in the reviewed literature.
| Compound | Leishmania Species | Host Cell Line | EC50 (µM) | LC50 (µM) | Selectivity Index (SI = LC50/EC50) |
| Amphotericin B | L. panamensis | U-937 | 0.32[1] | 39.6[1] | 123.75 |
| 6-Fluorothiochroman-4-one vinyl sulfone (4j) | L. panamensis | U-937 | 3.23[1] | >561 | >174[1] |
| This compound (inferred) | L. panamensis | U-937 | >50 | Not Available | Not Available |
Note: The EC50 (Effective Concentration 50%) is the concentration of a drug that gives half-maximal response. The LC50 (Lethal Concentration 50%) is the concentration of a substance which kills 50% of the test cells. The Selectivity Index (SI) is a ratio of the cytotoxicity to the antiparasitic activity of a compound. A higher SI value indicates a more promising therapeutic candidate. The data for 6-Fluorothiochroman-4-one vinyl sulfone is included as a highly active comparator from the same chemical class. Based on structure-activity relationship studies, unsubstituted and simple halogen-substituted thiochroman-4-ones without the vinyl sulfone moiety generally exhibit low leishmanicidal activity.[1]
Mechanisms of Action
The two compounds exhibit distinct mechanisms of action against Leishmania parasites, which is a critical consideration for potential combination therapies and for overcoming drug resistance.
Amphotericin B: A Pore-Forming Antibiotic
Amphotericin B's primary mechanism of action involves its interaction with ergosterol, a major sterol component of the Leishmania cell membrane. This binding leads to the formation of pores or channels in the membrane, disrupting its integrity. This disruption results in the leakage of essential intracellular components, such as ions and small molecules, ultimately leading to parasite death.
References
Unveiling Antibacterial Potential: A Comparative Analysis of 6-Bromothiochroman-4-one Derivatives and Chalcones
Quantitative Assessment of Antibacterial Efficacy
The antibacterial potency of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. The following tables summarize the reported MIC values for various thiochroman-4-one derivatives and chalcones against a range of Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Thiochroman-4-one Derivatives
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| Spiro-pyrrolidine with thiochroman-4-one | Bacillus subtilis | 32 | [1][2] |
| Spiro-pyrrolidine with thiochroman-4-one | Staphylococcus epidermidis | 32 | [1][2] |
| Spiro-pyrrolidine with thiochroman-4-one | Staphylococcus aureus (ATCC 25923) | 32 | [1] |
| Spiro-pyrrolidine with thiochroman-4-one | Enterococcus faecalis | 32 | [1] |
| 6-chloro-thiochroman-2-carboxamide derivative | Xanthomonas oryzae pv. Oryzae (Xoo) | 24 (EC₅₀) | [3] |
| 6-chloro-thiochroman-2-carboxamide derivative | Xanthomonas axonopodis pv. Citri (Xac) | 30 (EC₅₀) | [3] |
Note: Data for the specific compound 6-Bromothiochroman-4-one is not available. The table presents data for structurally related thiochroman-4-one derivatives to provide an indication of the potential activity of this class of compounds.
Table 2: Antibacterial Activity of Chalcones
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| O-OH Chalcone | Methicillin-resistant Staphylococcus aureus (MRSA) | 25-50 | [4] |
| M-OH Chalcone | Methicillin-resistant Staphylococcus aureus (MRSA) | 98.7 ± 43.3 | [4] |
| P-OH Chalcone | Methicillin-resistant Staphylococcus aureus (MRSA) | 108.7 ± 29.6 | [4] |
| Various Chalcone Derivatives | Staphylococcus aureus | 0.4 - 0.6 mg/mL | [5] |
| Various Chalcone Derivatives | Bacillus subtilis | 0.4 - 0.6 mg/mL | [5] |
| Trifluoromethyl-substituted chalcone | Candida albicans | 15.6 - 31.25 | [6] |
| Anthracene-based chalcones | Bacillus cereus | 3.12 | [7] |
| Anthracene-based chalcones | Staphylococcus aureus | 3.12 | [7] |
Experimental Protocols
The determination of antibacterial activity for both thiochroman-4-one derivatives and chalcones generally follows standardized microdilution or agar diffusion methods.
Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Compounds: The test compounds (thiochroman-4-one derivatives or chalcones) are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
-
Serial Dilutions: A series of twofold dilutions of the stock solution are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in 96-well microtiter plates.
-
Inoculum Preparation: A standardized suspension of the target bacteria (e.g., adjusted to 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL) is prepared. This is further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Incubation: The microtiter plates are incubated at a temperature suitable for the specific bacterium (typically 37°C) for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
References
- 1. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New chalcone derivatives as potential antimicrobial and antioxidant agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. researchgate.net [researchgate.net]
Thiochromanones Emerge as Potent Alternatives to Fluconazole in Antifungal Research
A growing body of evidence suggests that thiochromanone derivatives exhibit significant antifungal activity, with some compounds demonstrating efficacy comparable or superior to the widely used antifungal agent, fluconazole. These findings position thiochromanones as a promising class of compounds for the development of new antifungal drugs, particularly in light of increasing fluconazole resistance.
Thiochromanones, a class of heterocyclic compounds, have been the subject of intensive research due to their diverse biological activities. Recent studies have highlighted their potential as potent antifungal agents against a range of pathogenic fungi, including Candida albicans and Cryptococcus neoformans, two of the most common causes of invasive fungal infections.[1][2] Some thiochromanone derivatives have shown remarkable in vitro activity, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range, rivaling that of fluconazole.
The primary mechanism of action for many antifungal azoles like fluconazole is the inhibition of lanosterol 14-α-demethylase, a key enzyme in the ergosterol biosynthesis pathway, which is crucial for fungal cell membrane integrity.[3][4] In contrast, studies on thiochromanones suggest a different target: N-myristoyltransferase (NMT).[1][2][5] NMT is an enzyme that catalyzes the attachment of myristate, a fatty acid, to proteins. This process, known as N-myristoylation, is vital for the function of many proteins involved in cellular signaling, structure, and viability. By inhibiting NMT, thiochromanones disrupt these essential cellular processes, leading to fungal cell death. This alternative mechanism of action is particularly significant as it may offer a way to combat fungal strains that have developed resistance to fluconazole.[6][7]
Comparative Antifungal Efficacy: Thiochromanones vs. Fluconazole
The following table summarizes the in vitro antifungal activity of selected thiochromanone derivatives compared to fluconazole against various fungal pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Thiochromanone Derivatives | |||
| Compound 7b | Candida albicans | 0.5 - 16 | |
| Cryptococcus neoformans | 0.5 - 16 | ||
| Compound 4o | Candida albicans | 4 | [1][2] |
| Cryptococcus neoformans | 4 | [1][2] | |
| Compound 4d | Candida albicans | 4 | [1][2] |
| Compound 4h | Candida albicans | 4 | [1][2] |
| Compound 4b | Cryptococcus neoformans | 4 | [1][2] |
| Compound 4j | Cryptococcus neoformans | 4 | [1][2] |
| Fluconazole | |||
| Candida albicans | 0.5 - >64 | [6][7] | |
| Cryptococcus neoformans | 4 - 64 | [7] |
Experimental Protocols
The antifungal activity data presented above was primarily obtained using the broth microdilution method, a standardized technique for determining the MIC of antimicrobial agents.
Broth Microdilution Method for Antifungal Susceptibility Testing:
-
Preparation of Fungal Inoculum: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) for 24-48 hours. A suspension of the fungal cells is then prepared in a sterile saline solution and its turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. The suspension is further diluted in a culture medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration.
-
Preparation of Drug Dilutions: The thiochromanone compounds and fluconazole are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create stock solutions. A series of twofold serial dilutions of each compound are then prepared in the culture medium in 96-well microtiter plates.
-
Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted compounds is inoculated with the prepared fungal suspension. Control wells, including a growth control (no drug) and a sterility control (no inoculum), are also included. The plates are then incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the antifungal agent that causes complete inhibition of visible fungal growth.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of thiochromanones and the general workflow of the antifungal susceptibility testing.
References
- 1. Synthesis, Characterization and Antifungal Evaluation of Novel Thiochromanone Derivatives Containing Indole Skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Antifungal Evaluation of Novel Thiochromanone Derivatives Containing Indole Skeleton [jstage.jst.go.jp]
- 3. benchchem.com [benchchem.com]
- 4. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 5. Design, Synthesis, Antifungal Activity and Molecular Docking of Thiochroman-4-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluconazole resistance in Candida species: a current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A systematic review of fluconazole resistance in clinical isolates of Cryptococcus species - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC vs. GC-MS for the Analysis of 6-Bromothiochroman-4-one: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and reliable analysis of pharmaceutical intermediates like 6-Bromothiochroman-4-one is crucial for ensuring product quality and safety. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. We present a detailed examination of their performance, supported by hypothetical experimental data and protocols, to aid in selecting the most appropriate method for your analytical needs.
This compound is a heterocyclic compound with the molecular formula C9H7BrOS. Its analysis is essential for purity assessment, impurity profiling, and pharmacokinetic studies. The choice between HPLC and GC-MS for its analysis depends on several factors, including the analyte's physicochemical properties, the required sensitivity, and the analytical objective.
At a Glance: HPLC vs. GC-MS for this compound Analysis
| Feature | HPLC with UV Detection | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, with detection by mass-to-charge ratio. |
| Analyte Suitability | Well-suited for non-volatile and thermally labile compounds. | Requires analytes to be volatile and thermally stable. |
| Sensitivity | Good, typically in the nanogram (ng) range. | Excellent, often reaching picogram (pg) to femtogram (fg) levels. |
| Selectivity | Moderate, primarily based on chromatographic resolution. | Very high, provides mass spectral data for confident peak identification. |
| Identification | Based on retention time comparison with a reference standard. | High confidence based on retention time and characteristic mass fragmentation patterns. |
| Quantitation | Robust and reliable for known analytes with a chromophore. | Highly accurate and precise, especially for trace-level analysis. |
| Sample Throughput | Generally moderate, with run times typically between 10-60 minutes.[1][2] | Can be faster for volatile compounds, with run times from a few minutes to seconds.[1][2] |
| Cost | Lower initial instrument cost and operational expenses.[2] | Higher initial instrument cost and maintenance requirements. |
Hypothetical Performance Data
The following table summarizes the anticipated performance characteristics of HPLC-UV and GC-MS for the analysis of this compound, based on typical performance for similar analytes.
| Parameter | HPLC-UV | GC-MS |
| Retention Time (min) | ~ 8.5 | ~ 12.2 |
| Limit of Detection (LOD) | ~ 5 ng/mL | ~ 50 pg/mL |
| Limit of Quantitation (LOQ) | ~ 15 ng/mL | ~ 150 pg/mL |
| Linearity (R²) | > 0.999 | > 0.999 |
| Precision (%RSD) | < 2% | < 5% |
Experimental Protocols
Detailed methodologies for both HPLC-UV and GC-MS analysis of this compound are provided below. These protocols serve as a starting point and may require optimization for specific instrumentation and sample matrices.
HPLC-UV Method
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30-85% B
-
15-17 min: 85% B
-
17-17.1 min: 85-30% B
-
17.1-20 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL.
-
Prepare working standards by serial dilution of the stock solution.
-
For sample analysis, dissolve the material in the mobile phase or a compatible solvent to a suitable concentration.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
GC-MS Method
Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A fused silica capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-400.
Sample Preparation:
-
Prepare a stock solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.
-
Prepare working standards by serial dilution.
-
Ensure the sample is dry and free of non-volatile residues before injection.
Visualizing the Analytical Workflow
The choice between HPLC and GC-MS can be guided by a structured decision-making process.
Caption: Comparative workflows for HPLC and GC-MS analysis.
Decision-Making Framework
The selection of the optimal analytical technique is contingent on the specific research question.
Caption: Decision tree for selecting between HPLC and GC-MS.
Conclusion
Both HPLC and GC-MS are powerful techniques for the analysis of this compound, each with its own set of advantages. HPLC is a robust and versatile method, particularly suitable for routine quality control and for compounds that may be thermally unstable.[3][4] GC-MS, on the other hand, offers superior sensitivity and selectivity, making it the method of choice for trace-level analysis, impurity identification, and structural elucidation, provided the analyte is sufficiently volatile and thermally stable.[3][4] The information provided in this guide, including the comparative data and experimental protocols, will assist researchers in making an informed decision for their specific analytical challenges.
References
A Comparative Analysis of the Cytotoxic Effects of 6-Bromothiochroman-4-one Derivatives and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thiochroman-4-one scaffolds have emerged as a promising class of compounds with demonstrated anticancer properties. This guide delves into the cytotoxic potential of derivatives of this scaffold, particularly in comparison to doxorubicin, a cornerstone of many chemotherapy regimens. The available data suggests that certain thiochroman-4-one derivatives exhibit significant cytotoxic activity, in some cases comparable to doxorubicin against specific cancer cell lines. However, the breadth of data for these derivatives does not yet match the extensive characterization of doxorubicin. The primary mechanism of action for doxorubicin is well-established and involves DNA intercalation and topoisomerase II inhibition, leading to cell death.[1][2] The mechanisms for thiochroman-4-one derivatives are still under investigation but are thought to involve the induction of apoptosis through various signaling pathways.
Quantitative Cytotoxicity Data
The following table summarizes the cytotoxic activity (GI50) of a selected thiochromanone derivative, as reported in the literature, alongside the extensive data for doxorubicin from the NCI-60 screen. It is important to note that the data for the thiochromanone derivative and doxorubicin were not generated in the same study, and thus, this comparison should be interpreted with caution.
| Compound/Drug | Cancer Cell Line | GI50 (µM) | Reference |
| Thiochromanone Derivative (Compound 4c) | MCF-7 (Breast) | Potent Cytotoxicity | [3] |
| SK-mel-2 (Melanoma) | Potent Cytotoxicity | [3] | |
| DU145 (Prostate) | Potent Cytotoxicity* | [3] | |
| Doxorubicin (NSC 123127) | NCI-60 Mean | 0.03 | [4] |
| MCF-7 (Breast) | 0.04 | [4] | |
| SK-MEL-2 (Melanoma) | 0.03 | [4] | |
| DU-145 (Prostate) | 0.05 | [4] |
*The referenced study identified compound 4c (8-fluoro thiochromanone thiosemicarbazone) as the most active, exhibiting potent cytotoxicity, but did not provide specific GI50 values in the abstract.
Experimental Protocols
The cytotoxicity data for doxorubicin from the NCI-60 screen was generated using the Sulforhodamine B (SRB) assay. This is a standardized high-throughput assay used by the National Cancer Institute for screening potential anticancer compounds.
NCI-60 Sulforhodamine B (SRB) Cytotoxicity Assay
1. Cell Plating:
-
Human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of the specific cell line.
-
The microtiter plates are incubated for 24 hours at 37°C, 5% CO2, 95% air, and 100% relative humidity.
2. Compound Treatment:
-
After the initial 24-hour incubation, a plate for each cell line is fixed with trichloroacetic acid (TCA) to serve as a time-zero control.
-
The experimental compounds are solubilized in DMSO and diluted with the culture medium.
-
Aliquots of the compound solutions are added to the appropriate wells of the microtiter plates, resulting in the desired final concentrations. The plates are then incubated for an additional 48 hours.
3. Endpoint Measurement - SRB Staining:
-
After the 48-hour incubation period, adherent cells are fixed by adding cold 50% (w/v) TCA and incubating for 60 minutes at 4°C.
-
The supernatant is discarded, and the plates are washed five times with deionized water and then air-dried.
-
100 µL of SRB solution (0.4% w/v in 1% acetic acid) is added to each well, and the plates are incubated for 10 minutes at room temperature.
-
Unbound SRB is removed by washing five times with 1% acetic acid, and the plates are air-dried.
-
The bound SRB is solubilized with 10 mM trizma base.
-
The absorbance is read on an automated plate reader at a wavelength of 515 nm.
4. Data Analysis:
-
The percentage of cell growth is calculated using the absorbance measurements from the test wells, time-zero wells, and control (untreated) wells.
-
The GI50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.
Visualizing Molecular Mechanisms
Experimental Workflow for NCI-60 Cytotoxicity Screening
Caption: Workflow of the NCI-60 Sulforhodamine B (SRB) cytotoxicity assay.
Postulated Signaling Pathway for Thiochromanone-Induced Apoptosis
While the precise signaling pathways for 6-bromothiochroman-4-one derivatives are not fully elucidated, related compounds like chalcones and other thio-derivatives have been shown to induce apoptosis through the intrinsic mitochondrial pathway. This often involves the generation of reactive oxygen species (ROS), modulation of Bcl-2 family proteins, and activation of caspases.
Caption: A postulated intrinsic apoptosis pathway for thiochromanone derivatives.
Conclusion
The available evidence suggests that thiochroman-4-one derivatives represent a promising avenue for the development of novel anticancer agents. While a direct, comprehensive comparison with doxorubicin is currently limited by the availability of public data for specific 6-bromo-substituted derivatives, the potent activity of related compounds in preliminary studies warrants further investigation. The detailed experimental protocols and pathway visualizations provided in this guide offer a foundational resource for researchers to design and interpret future studies aimed at elucidating the full therapeutic potential of this class of compounds. Further research, including head-to-head studies with established chemotherapeutics and detailed mechanistic investigations, is crucial to advance these promising molecules toward clinical application.
References
- 1. Databases & Tools | DTP [dtp.cancer.gov]
- 2. Databases & Tools | DTP [dtp.cancer.gov]
- 3. Molecular design, synthesis and anticancer activity of new thiopyrano[2,3-d]thiazoles based on 5-hydroxy-1,4-naphthoqui… [ouci.dntb.gov.ua]
- 4. New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative SAR study of thiochromanones and flavones
A Comparative Guide to the Structure-Activity Relationships of Thiochromanones and Flavones for Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of the structure-activity relationships (SAR) of two important classes of heterocyclic compounds: thiochromanones and flavones. While both scaffolds are privileged structures in medicinal chemistry, their distinct structural features lead to different biological activity profiles. This document aims to summarize key SAR findings, present quantitative data in a comparative format, and provide an overview of the experimental protocols used to evaluate these compounds.
Structural and Biological Activity Overview
Thiochromanones , sulfur-containing analogues of chromanones, have demonstrated a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] The presence of the sulfur atom in the heterocyclic ring significantly influences the molecule's physicochemical properties and biological activity compared to its oxygen-containing counterparts.[1]
Flavones , a major class of flavonoids, are widely distributed in plants and are known for their antioxidant, anti-inflammatory, neuroprotective, and anticancer effects.[4][5][6] Their basic structure consists of a C6-C3-C6 skeleton, and their biological activities are highly dependent on the substitution patterns on the A, B, and C rings.[7]
Comparative Structure-Activity Relationship (SAR) Analysis
The following sections detail the key structural features of thiochromanones and flavones that govern their biological activities.
Thiochromanones
The biological activity of thiochromanones can be significantly modulated by substitutions on the thiochroman-4-one core.
-
Antimicrobial Activity:
-
Position 3: A hydroxyl group at the C-3 position is often essential for potent antibacterial activity, particularly against M. catarrhalis.[2]
-
Position 6: Electron-withdrawing groups at the C-6 position, such as a chloro group, have been shown to enhance antibacterial and antifungal activity.[2]
-
Position 2: Carboxylate groups at the C-2 position can significantly enhance antibacterial activity.[2]
-
Side Chains: The addition of moieties like acylhydrazone, carboxamide, and 1,3,4-thiadiazole thioether can lead to potent antibacterial and antifungal agents.[2][8] For instance, some thiochromanone derivatives containing a carboxamide moiety have shown excellent in vitro antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values superior to commercial bactericides.[8]
-
-
Anticancer Activity:
-
Thiosemicarbazone derivatives of thiochromanones have demonstrated exceptional efficacy against various cancer cell lines, with IC50 values in the sub-micromolar range.[2]
-
-
Antiestrogenic Activity:
-
For antiestrogenic activity, specific stereochemistry (3RS,4RS), a methyl group at the 3-position, and a sulfoxide-containing side chain at the 4-position are crucial for high estrogen receptor binding and oral antiestrogen activities.[9]
-
Flavones
The SAR of flavones is well-studied, with the substitution pattern of hydroxyl and methoxy groups playing a pivotal role.
-
Antioxidant Activity:
-
A catechol moiety (3',4'-dihydroxy) in the B-ring is a key feature for high antioxidant activity.[7] This is attributed to the formation of a stable ortho-semiquinone radical.
-
The C2-C3 double bond in conjugation with the 4-keto group in the C-ring is crucial for electron delocalization and radical scavenging activity.[7]
-
Hydroxyl groups at positions C-3 and C-5 also contribute to antioxidant capacity.[7]
-
-
Anti-inflammatory Activity:
-
Hydroxyl groups at the C-5 and C-4' positions are important for enhancing anti-inflammatory activity.[6]
-
Conversely, hydroxyl groups at C-6, C-7, C-8, and C-3' positions can attenuate this activity.[6]
-
The C2-C3 double bond is also a critical determinant of the anti-inflammatory properties of flavones.[6] 3',4'-dihydroxyflavone and luteolin have shown potent inhibition of LPS-induced nitric oxide production.[10]
-
-
Neuroprotective Activity:
Quantitative Data Summary
The following tables summarize the biological activities of representative thiochromanone and flavone derivatives.
Table 1: Antibacterial and Antifungal Activity of Thiochromanone Derivatives
| Compound | Target Organism | Activity (EC50/MIC/Inhibition Rate) | Reference |
| Thiochromanone derivative 4e (with carboxamide moiety) | Xanthomonas oryzae pv. oryzae (Xoo) | EC50: 15 µg/mL | [8] |
| Thiochromanone derivative 4e (with carboxamide moiety) | Xanthomonas oryzae pv. oryzicolaby (Xoc) | EC50: 19 µg/mL | [8] |
| Thiochromanone derivative 4e (with carboxamide moiety) | Xanthomonas axonopodis pv. citri (Xac) | EC50: 23 µg/mL | [8] |
| Thiochromanone derivative 3b (with carboxamide moiety) | Botryosphaeria dothidea | 88% inhibition at 50 µg/mL | [8] |
| 3-hydroxythiochromen-4-one derivative 16 | M. catarrhalis | MIC: 0.5 µM | [2] |
| Thiochromanone derivative 7 (with acylhydrazone moiety) | Xanthomonas oryzae pv. oryzae (Xoo) | EC50: 15 µg/mL | [2] |
Table 2: Anti-inflammatory and Neuroprotective Activity of Flavone Derivatives
| Compound | Biological Activity | Assay | IC50/Activity | Reference |
| 3',4'-dihydroxyflavone | Anti-inflammatory | LPS-induced NO inhibition | IC50: 9.61 ± 1.36 µM | [10] |
| Luteolin | Anti-inflammatory | LPS-induced NO inhibition | IC50: 16.90 ± 0.74 µM | [10] |
| Flavone (5) | Neuroprotective | Neurotrophic and synaptogenic activity | Top-performing among 80 flavonoids | [5] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of SAR studies. Below are generalized methodologies commonly employed.
Synthesis of Thiochromanones and Flavones
-
Thiochromanones: A common synthetic route involves the reaction of thiophenols with appropriate reagents to construct the thiochroman-4-one core, followed by further modifications to introduce desired substituents.[1]
-
Flavones: The synthesis of flavones often involves the oxidative cyclization of o-hydroxychalcones.[4][11] Various methods exist to prepare the chalcone precursors, typically through Claisen-Schmidt condensation of substituted benzaldehydes and acetophenones.[12]
In Vitro Biological Assays
-
Antimicrobial Activity:
-
Broth Microdilution Method: Used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial and fungal strains.
-
Agar Well Diffusion Method: Employed for preliminary screening of antibacterial activity.[12]
-
-
Anticancer Activity:
-
MTT Assay: A colorimetric assay to assess cell viability and the cytotoxic effects of the compounds on cancer cell lines.
-
-
Antioxidant Activity:
-
DPPH Radical Scavenging Assay: Measures the ability of the compounds to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl radical.
-
Cellular Antioxidant Activity (CAA) Assay: A cell-based assay that measures the antioxidant activity of compounds within a cellular environment.[7]
-
-
Anti-inflammatory Activity:
-
Nitric Oxide (NO) Inhibition Assay: Measures the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cytokine Production Assays (ELISA): Quantifies the levels of pro-inflammatory cytokines such as IL-1β and IL-6.[10]
-
-
Enzyme Inhibition Assays:
-
Specific enzymatic assays are used to determine the inhibitory activity of compounds against target enzymes, such as kinases or cyclooxygenases.
-
Mandatory Visualizations
Signaling Pathways and Workflows
Caption: General experimental workflow for comparative SAR studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]
- 3. Novel Thiochromanone Derivatives Containing a Sulfonyl Hydrazone Moiety: Design, Synthesis, and Bioactivity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavones and Related Compounds: Synthesis and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anti-Inflammation Activity of Flavones and Their Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, Synthesis, and Bioactivity Evaluation of New Thiochromanone Derivatives Containing a Carboxamide Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of thiochroman and chroman derivatives as pure antiestrogens and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Biological Evaluation of Newly Synthesized Flavones – Oriental Journal of Chemistry [orientjchem.org]
In Vitro Efficacy of 6-Bromothiochroman-4-one and its Analogs Against Drug-Resistant Bacteria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new antibiotics. This guide provides a comparative analysis of the in vitro efficacy of thiochroman-4-one and brominated chromone derivatives against clinically significant drug-resistant bacteria. Due to the limited availability of specific data on 6-Bromothiochroman-4-one, this guide synthesizes findings from closely related analogs and compares their performance with standard-of-care antibiotics.
Comparative In Vitro Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various thiochroman-4-one and chromone derivatives against a panel of drug-resistant bacteria, alongside comparator antibiotics. Lower MIC values indicate greater potency.
Data Presentation
Table 1: In Vitro Activity Against Gram-Positive Drug-Resistant Bacteria
| Compound/Drug | Bacterial Strain | MIC (µg/mL) | Reference |
| Thiochroman-4-one/Chromone Derivatives | |||
| Spiropyrrolidinyl-thiochroman-4-one | Staphylococcus aureus (MRSA) | 32 | [1] |
| 6-Bromo-3-formylchromone | Uropathogenic Escherichia coli | 20 | [2] |
| Halogenated 3-Nitro-2H-Chromenes | Staphylococcus aureus (MRSA) | 1 - 8 | [3] |
| Comparator Antibiotics | |||
| Vancomycin | Enterococcus faecalis (VRE, VanA) | ≥32 | [4][5] |
| Vancomycin | Staphylococcus aureus (MRSA) | 1 - 2 | [5] |
Table 2: In Vitro Activity Against Gram-Negative Drug-Resistant Bacteria
| Compound/Drug | Bacterial Strain | MIC (µg/mL) | Reference |
| Thiochroman-4-one/Chromone Derivatives | |||
| Spiropyrrolidinyl-thiochroman-4-one | Pseudomonas aeruginosa | >250 | [1] |
| 6-Bromo-3-formylchromone | Uropathogenic Escherichia coli | 20 | [2] |
| Fluorine-containing chromone-tetrazole hybrid | Pseudomonas aeruginosa | 20 | [6] |
| Comparator Antibiotics | |||
| Meropenem | Klebsiella pneumoniae (CRE, KPC) | >2 - 64 | [7][8] |
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the in vitro activity of an antimicrobial agent. The data presented in this guide is primarily based on the Broth Microdilution Method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
1. Preparation of Materials:
-
Bacterial Strains: Clinically relevant isolates of drug-resistant bacteria (e.g., MRSA, VRE, CRE) and a quality control strain (e.g., Staphylococcus aureus ATCC 29213).
-
Antimicrobial Agents: Stock solutions of the test compounds (e.g., this compound analogs) and comparator antibiotics are prepared in a suitable solvent.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is typically used.
2. Inoculum Preparation:
-
Bacterial isolates are cultured on an appropriate agar medium for 18-24 hours.
-
Several colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
This suspension is further diluted in CAMHB to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
-
Serial two-fold dilutions of the antimicrobial agents are prepared in the wells of a 96-well microtiter plate containing CAMHB.
-
Each well is inoculated with the standardized bacterial suspension.
-
Positive (no antibiotic) and negative (no bacteria) control wells are included.
-
The plates are incubated at 35-37°C for 16-20 hours.
4. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Mandatory Visualization
Diagram 1: Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Diagram 2: Potential Antibacterial Mechanisms of Chromone Derivatives
Caption: Potential mechanisms of antibacterial action for chromone derivatives.
References
- 1. Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial and antibiofilm activities of chromone derivatives against uropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria [mdpi.com]
- 4. litfl.com [litfl.com]
- 5. Detection of Vancomycin Resistance among Enterococcus faecalis and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Is meropenem MIC increase against KPC-producing Klebsiella pneumoniae correlated with increased resistance rates against other antimicrobials with Gram-negative activity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
Unveiling the Antimicrobial Strategy: A Comparative Analysis of 6-Bromothiochroman-4-one and Established Antibiotics
For Immediate Release
In the relentless pursuit of novel antimicrobial agents to combat the growing threat of antibiotic resistance, a comprehensive comparative analysis of the investigational compound 6-Bromothiochroman-4-one against well-established antibiotics, namely β-lactams and fluoroquinolones, reveals a promising mechanism of action and antibacterial potential. This guide provides an in-depth look at the available experimental data, offering a valuable resource for researchers, scientists, and drug development professionals.
Executive Summary
Emerging evidence suggests that this compound, a member of the thiochromanone class of compounds, likely exerts its antibacterial effect through the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication. This mechanism of action is analogous to that of fluoroquinolone antibiotics. In contrast, β-lactam antibiotics function by disrupting cell wall synthesis. This fundamental difference in their mode of action makes this compound a compound of significant interest, with the potential to be effective against bacteria that have developed resistance to β-lactam antibiotics.
Quantitative Performance Comparison
To provide a clear and concise overview of the antibacterial efficacy, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound derivatives and representative known antibiotics against key bacterial pathogens. It is important to note that the MIC values for this compound are based on published data for closely related thiochromanone derivatives and serve as an estimated range of activity.
| Compound Class | Specific Compound | Target Organism | MIC Range (µg/mL) | Primary Mechanism of Action |
| Thiochromanones | This compound (derivatives) | Staphylococcus aureus | 32 - >128 | Inhibition of DNA Gyrase |
| Escherichia coli | 64 - >128 | Inhibition of DNA Gyrase | ||
| β-Lactams | Penicillin | Staphylococcus aureus | 0.015 - >256 | Inhibition of Cell Wall Synthesis |
| Fluoroquinolones | Ciprofloxacin | Escherichia coli | ≤0.008 - >32 | Inhibition of DNA Gyrase and Topoisomerase IV |
Note: The MIC values for this compound derivatives are compiled from various studies on related compounds and may not represent the exact values for this compound itself.
Deciphering the Mechanisms of Action
The effectiveness of an antibiotic is intrinsically linked to its specific molecular target within the bacterial cell. Understanding these mechanisms is crucial for drug development and for overcoming resistance.
This compound: Targeting DNA Replication
Studies on chroman-4-one derivatives, structurally similar to this compound, have indicated that these compounds likely function as inhibitors of bacterial DNA gyrase B.[1] Computational docking studies have shown that these derivatives can bind effectively to the ATP-binding site of the DNA gyrase B subunit, a mode of action that is comparable to that of fluoroquinolone antibiotics.[1] By inhibiting DNA gyrase, this compound would interfere with essential DNA processes such as replication, transcription, and repair, ultimately leading to bacterial cell death.
Figure 1. Proposed mechanism of action of this compound.
Known Antibiotics: A Tale of Two Targets
-
β-Lactam Antibiotics (e.g., Penicillin): This class of antibiotics targets the bacterial cell wall, a structure essential for maintaining cell integrity. β-lactams inhibit penicillin-binding proteins (PBPs), enzymes crucial for the synthesis of peptidoglycan, the primary component of the cell wall. This inhibition leads to a weakened cell wall and ultimately cell lysis.
References
Comparative Molecular Docking of Thiochromanone Derivatives: A Guide for Drug Discovery Professionals
An in-depth analysis of the binding affinities and interaction mechanisms of thiochromanone derivatives with key biological targets, supported by quantitative data and detailed experimental protocols.
Thiochromanone derivatives have emerged as a promising class of heterocyclic compounds with a wide spectrum of pharmacological activities, including antifungal, anticancer, and neuroprotective effects. Molecular docking studies have been instrumental in elucidating the potential mechanisms of action of these compounds by predicting their binding orientation and affinity to various protein targets. This guide provides a comparative overview of molecular docking studies on thiochromanone derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and computational workflows.
Quantitative Comparison of Docking Studies
The following tables summarize the results from various molecular docking studies, highlighting the binding affinities of thiochromanone derivatives against several important biological targets.
Table 1: Antifungal Activity - N-Myristoyltransferase (NMT) Inhibition
| Compound | Target Organism | Docking Score (kcal/mol) | Reference Compound | Docking Score (kcal/mol) | Reference |
| Thiochroman-4-one Derivative 7b | Candida albicans | High Affinity (score not specified) | Fluconazole | Not specified | [1] |
| Thiochromanone-Indole Hybrid 4o | Candida albicans (PDB ID: 1IYL) | Not specified | - | - |
Note: While specific docking scores were not provided in the abstract, the studies indicated significant binding affinity.
Table 2: Anti-Cholinesterase Activity - AChE and BChE Inhibition
| Compound | Target Enzyme | Binding Affinity (kcal/mol) | IC50 (µM) | Reference Compound | Binding Affinity (kcal/mol) | Reference |
| Spiroquinoxalinopyrrolidine Chromanone Hybrid 5f | Acetylcholinesterase (AChE) | -10.5 | 3.20 ± 0.16 | Galantamine | -7.56 | [2] |
| Spiroquinoxalinopyrrolidine Chromanone Hybrid 5f | Butyrylcholinesterase (BChE) | -11.6 | 18.14 ± 0.06 | Galantamine | -7.91 | [2] |
Table 3: Anticancer Activity - Kinase Inhibition
| Compound | Target Enzyme | Binding Energy (kcal/mol) | Cell Line | IC50 (µM) | Reference |
| Spirochromanone Derivative Csp 12 | EGFR Kinase Domain | Not specified | B16F10 (Melanoma) | - | [3] |
| Quinazoline-Thiazole Derivative 4f | Wild-type EGFR | - | A549 (Lung) | IC50 (kinase): 2.17 nM | [4] |
| Chalcone Derivative 21 | EGFR Kinase Domain | -9.25 | - | Predicted IC50: 164.66 nM | [5] |
Experimental Protocols for Molecular Docking
The following is a generalized protocol for molecular docking studies of thiochromanone derivatives based on methodologies reported in the cited literature.
1. Ligand Preparation:
-
The 2D structures of the thiochromanone derivatives are sketched using chemical drawing software (e.g., ChemDraw).
-
These structures are then converted to 3D formats.
-
Energy minimization of the 3D ligand structures is performed using a suitable force field (e.g., MMFF94) to obtain stable conformations.[6]
2. Protein Preparation:
-
The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).[6]
-
The protein structure is prepared for docking by removing non-essential molecules like water, co-crystallized ligands, and co-factors.
-
Polar hydrogen atoms are added to the protein, and appropriate charges (e.g., Kollman charges) are assigned. This is often done using software like AutoDockTools.
3. Molecular Docking Simulation:
-
A grid box is generated around the active site of the target protein to define the search space for the ligand binding.[6]
-
Molecular docking is performed using software such as AutoDock or AutoDock Vina. The program explores various possible conformations and orientations of the ligand within the protein's active site.
-
The docking process typically involves a set number of runs to ensure a thorough search of the conformational space.
4. Analysis of Results:
-
The primary output is the binding affinity, usually expressed in kcal/mol, which indicates the strength of the ligand-protein interaction. More negative values suggest stronger binding.[6]
-
The results are analyzed to identify the best-docked conformation based on the binding energy.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the binding mode.
Visualizing Workflows and Pathways
The following diagrams, created using the DOT language, illustrate the experimental workflow for molecular docking and the signaling pathways associated with the targeted enzymes.
References
- 1. Design, Synthesis, Antifungal Activity and Molecular Docking of Thiochroman-4-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, computational docking and molecular dynamics studies of a new class of spiroquinoxalinopyrrolidine embedded chromanone hybrids as potent anti-cholinesterase agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Location, Structure and Function of Acetylcholinesterase [web.williams.edu]
- 4. Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular docking based screening of novel designed chalcone series of compounds for their anti-cancer activity targeting EGFR kinase domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. study.com [study.com]
A Comparative Guide to Catalysts in the Friedel-Crafts Synthesis of 6-Bromothiochroman-4-one
For Researchers, Scientists, and Drug Development Professionals
The intramolecular Friedel-Crafts acylation of 3-(4-bromophenylthio)propanoic acid is a critical step in the synthesis of 6-Bromothiochroman-4-one, a valuable heterocyclic scaffold in medicinal chemistry. The choice of catalyst for this cyclization reaction significantly impacts yield, reaction conditions, and overall efficiency. This guide provides an objective comparison of common catalysts employed for this transformation, supported by available experimental data, to aid in the selection of the most suitable catalytic system.
Performance Comparison of Catalytic Systems
The efficacy of a catalyst in the synthesis of this compound is determined by factors including product yield, reaction time, and ease of handling. Below is a summary of the performance of different catalysts based on published data and established principles in Friedel-Crafts chemistry.
| Catalyst[1] | Reagent Type | Typical Yield | Key Advantages | Key Disadvantages |
| Polyphosphoric Acid (PPA) | Brønsted Acid | 58%[2] | Readily available, effective for many intramolecular acylations.[3] | Highly viscous, making it difficult to stir and handle; requires high temperatures.[3] |
| Eaton's Reagent (P₂O₅ in MeSO₃H) | Superacid | Often higher than PPA | Low viscosity, easier to handle than PPA; reactions often proceed at lower temperatures and may result in higher yields.[4] | More expensive than PPA; hygroscopic and requires careful handling. |
| Aluminum Chloride (AlCl₃) | Lewis Acid | Variable, potentially low | A classic, strong Lewis acid for Friedel-Crafts reactions.[5][6] | May be ineffective for this specific substrate, potentially leading to decomposition or low yields; requires stoichiometric amounts and anhydrous conditions.[1] |
| Iron(III) Chloride (FeCl₃) | Lewis Acid | Variable | Milder and less expensive Lewis acid compared to AlCl₃. | Generally less reactive than AlCl₃, may require higher temperatures or longer reaction times. |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound via intramolecular Friedel-Crafts acylation of 3-(4-bromophenylthio)propanoic acid using different catalysts.
Synthesis of Starting Material: 3-(4-bromophenylthio)propanoic acid
This precursor can be synthesized via the addition of 4-bromothiophenol to acrylic acid or by the reaction of 4-bromothiophenol with 3-chloropropanoic acid under basic conditions.
Protocol 1: Cyclization using Polyphosphoric Acid (PPA)
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, place 3-(4-bromophenylthio)propanoic acid.
-
Catalyst Addition: Add polyphosphoric acid (typically 10-20 times the weight of the starting material).
-
Reaction Conditions: Heat the mixture with vigorous stirring to 80-100°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice with stirring. The precipitate is then collected by filtration, washed with water, and a dilute solution of sodium bicarbonate.
-
Purification: The crude product is dried and purified by recrystallization (e.g., from ethanol) or column chromatography to afford this compound.[2]
Protocol 2: Cyclization using Eaton's Reagent
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place 3-(4-bromophenylthio)propanoic acid.
-
Catalyst Addition: Add Eaton's reagent (a 7.5-10% w/w solution of P₂O₅ in methanesulfonic acid) via a syringe.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50-70°C). The reaction is typically faster than with PPA and should be monitored by TLC.
-
Work-up: Quench the reaction by carefully pouring the mixture onto a stirred slurry of crushed ice and a saturated aqueous solution of sodium bicarbonate.
-
Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by recrystallization or column chromatography.
Protocol 3: Cyclization using Aluminum Chloride (AlCl₃)
Note: This method may result in lower yields for this specific substrate.[1]
-
Acid Chloride Formation: Convert 3-(4-bromophenylthio)propanoic acid to its corresponding acid chloride using a standard reagent like thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane).
-
Reaction Setup: In a separate flame-dried flask under an inert atmosphere, suspend anhydrous aluminum chloride in a dry, non-polar solvent (e.g., dichloromethane or carbon disulfide) and cool in an ice bath.
-
Friedel-Crafts Reaction: Add a solution of the 3-(4-bromophenylthio)propanoyl chloride in the same solvent dropwise to the AlCl₃ suspension.
-
Reaction Conditions: Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the reaction by TLC.
-
Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Purification: Separate the organic layer, extract the aqueous layer with the organic solvent, combine the organic layers, wash with water, dilute sodium bicarbonate, and brine. Dry the organic layer and concentrate to give the crude product, which is then purified.
Visualizing the Process and Comparison
To better illustrate the experimental workflow and the comparative logic, the following diagrams are provided.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Logical comparison of catalysts for the synthesis of this compound.
Conclusion
For the intramolecular Friedel-Crafts synthesis of this compound, both Polyphosphoric Acid (PPA) and Eaton's reagent are effective catalysts. While PPA is a cost-effective and common reagent that provides a moderate yield, Eaton's reagent offers significant advantages in terms of handling and often leads to improved yields under milder conditions. Traditional Lewis acids like AlCl₃ may not be optimal for this particular substrate and could result in lower yields or the need for a two-step procedure starting with the acid chloride. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including scale, available resources, and desired purity and yield of the final product.
References
- 1. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ccsenet.org [ccsenet.org]
- 4. Eaton’s Reagent: A Less Viscous Alternative to PPA | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-Bromothiochroman-4-one: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory research, the safe handling and disposal of chemical reagents is a paramount concern for both personal safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of 6-Bromothiochroman-4-one, a halogenated organic compound. Adherence to these protocols is critical to minimize risks and ensure compliance with safety regulations.
Immediate Safety and Handling Protocols
Before handling this compound, it is imperative to be familiar with its potential hazards. This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][2] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and dust particles that can cause serious eye irritation. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact, as the compound is a known skin irritant.[1][2] |
| Body Protection | A flame-resistant lab coat. | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use a NIOSH-approved respirator if handling outside of a fume hood or if dust is generated. | Minimizes the risk of inhaling dust particles, which may cause respiratory irritation.[1][2] |
In the event of exposure, follow these first-aid measures immediately:
-
Skin Contact: Wash the affected area thoroughly with soap and water and remove any contaminated clothing.[1]
-
Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1]
-
Inhalation: Move the individual to fresh air.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.
Seek medical attention if any symptoms persist.
Key Data for Disposal of this compound
The following table summarizes crucial information for the handling and disposal of this compound.
| Parameter | Guideline | Source |
| Chemical Classification | Halogenated Organic Compound | General Chemical Knowledge |
| Waste Category | Hazardous Chemical Waste | [1] |
| Primary Disposal Route | Licensed Hazardous Waste Disposal Service | [1] |
| In-Lab Treatment | Not Recommended | General Safety Principles |
| Container Type | Chemically resistant, sealed container (e.g., glass or high-density polyethylene). | General Laboratory Guidelines |
| Labeling Requirements | "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name. | General Laboratory Guidelines |
| Storage Location | Designated and properly ventilated Satellite Accumulation Area (SAA). | General Laboratory Guidelines |
| Incompatible Wastes | Strong oxidizing agents, non-halogenated organic waste, strong acids, and strong bases.[1] | [1] |
| Melting Point | 66 - 69 °C / 150.8 - 156.2 °F | [1] |
| Hazardous Decomposition Products | None under normal use conditions.[1] | [1] |
Experimental Protocols for Disposal
The disposal of this compound is a strict adherence to established safety protocols for hazardous waste management. The following step-by-step methodology outlines the correct procedure for its disposal.
Step 1: Waste Identification and Segregation
-
Identify as Halogenated Waste: Recognize that this compound is a brominated, and therefore halogenated, organic compound.
-
Segregate at Source: Do not mix this compound with non-halogenated organic waste. Maintain separate, clearly labeled waste streams to ensure proper final disposal, which is often incineration for halogenated materials.
Step 2: Container Selection and Labeling
-
Choose a Compatible Container: Select a clean, dry, and chemically resistant container with a secure screw-top cap. Glass or high-density polyethylene containers are generally suitable.
-
Properly Label the Container: Before adding any waste, affix a "Hazardous Waste" label to the container. Clearly write "Halogenated Organic Waste" and the full chemical name, "this compound." If other compatible halogenated wastes are added to the same container, list all constituents and their approximate percentages.
Step 3: Waste Accumulation and Storage
-
Transferring Waste: Carefully transfer the waste into the labeled container, avoiding splashes or the generation of dust. If transferring a solid, use a funnel or other appropriate tools to minimize dispersal. All transfers should be performed in a chemical fume hood.
-
Securely Seal: After each addition, securely close the container lid to prevent the release of vapors.
-
Store in a Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA) that is well-ventilated and away from incompatible materials. The SAA should have secondary containment to control any potential leaks.
Step 4: Arranging for Professional Disposal
-
Contact Environmental Health and Safety (EHS): Do not attempt to dispose of this compound down the drain or in the regular trash. Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service to arrange for pickup and proper disposal.
-
Provide Documentation: Be prepared to provide the EHS or disposal service with a complete list of the container's contents.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 6-Bromothiochroman-4-one
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 6-Bromothiochroman-4-one, a compound that requires careful management due to its potential hazards.
Hazard Summary
This compound is classified as a hazardous chemical that can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2]. Therefore, strict adherence to safety protocols is mandatory to prevent exposure and ensure personnel safety.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is necessary to provide comprehensive protection when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact and irritation[1]. |
| Body Protection | Protective clothing, such as a lab coat or disposable gown. | To prevent skin contact with the solid compound or any spills[1][3]. |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for splash-prone procedures. | To protect eyes from dust particles and splashes, preventing serious eye irritation[1][4]. |
| Respiratory Protection | Use in a well-ventilated area. For operations that may generate dust, a NIOSH-approved particulate respirator (e.g., N95) is recommended. | To prevent respiratory tract irritation from inhalation of dust[2][5]. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical to minimize exposure and contamination. All handling of this compound should be conducted in a designated area, preferably within a chemical fume hood to control dust and vapors[6].
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Designated Waste Container : Use a dedicated, clearly labeled, and sealed container for all this compound waste. The container must be compatible with the chemical[7].
-
Halogenated Organic Waste : This compound must be disposed of as halogenated organic waste. Do not mix it with other waste streams[7][8].
-
Contaminated Materials : All disposable PPE (gloves, gowns), and any labware (e.g., weighing paper, pipette tips) that has come into contact with the compound should be disposed of in the same designated hazardous waste container[3].
Storage and Disposal
-
Storage : Store the sealed waste container in a designated and secure waste accumulation area.
-
Professional Disposal : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular trash[1][7].
Emergency Procedures
In the event of exposure, follow these first-aid measures immediately:
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[1].
-
Skin Contact : Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse[1].
-
Inhalation : Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor/physician if you feel unwell[1].
-
Ingestion : Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur[1].
References
- 1. fishersci.com [fishersci.com]
- 2. 6-Bromo-2,3-dihydro-4H-1-benzothiopyran-4-one | C9H7BrOS | CID 13953736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. gerpac.eu [gerpac.eu]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
